Product packaging for 3,6-Diiodopyridazine(Cat. No.:CAS No. 20698-04-8)

3,6-Diiodopyridazine

Cat. No.: B154836
CAS No.: 20698-04-8
M. Wt: 331.88 g/mol
InChI Key: GCLHXKPPHRIJOE-UHFFFAOYSA-N
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Description

3,6-Diiodopyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4H2I2N2 and its molecular weight is 331.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69818. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2I2N2 B154836 3,6-Diiodopyridazine CAS No. 20698-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-diiodopyridazine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLHXKPPHRIJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290589
Record name 3,6-diiodopyridazine
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Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20698-04-8
Record name 20698-04-8
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Record name 3,6-diiodopyridazine
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Record name 3,6-Diiodopyridazine
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Foundational & Exploratory

Synthesis of 3,6-Diiodopyridazine from 3,6-Dichloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,6-diiodopyridazine, a valuable building block in medicinal chemistry and materials science, starting from the readily available 3,6-dichloropyridazine. While a specific, detailed experimental protocol for this transformation is not extensively documented in readily available literature, this guide outlines a feasible synthetic approach based on established chemical principles, primarily the Finkelstein halogen exchange reaction.

Reaction Principle: The Finkelstein Reaction

The conversion of 3,6-dichloropyridazine to this compound is a nucleophilic aromatic substitution reaction. The core principle involves the displacement of the chloride ions by iodide ions. This type of halogen exchange is commonly referred to as the Finkelstein reaction. The reaction is typically driven to completion by using a large excess of an iodide salt and a solvent in which the resulting chloride salt is poorly soluble, thus shifting the reaction equilibrium towards the product. For aromatic systems, this reaction can be more challenging than for aliphatic halides and may require elevated temperatures or the use of a catalyst.

Proposed Experimental Protocol

The following protocol is a proposed method based on the successful mono-iodination of 3,6-dichloropyridazine and general principles of the Finkelstein reaction. Researchers should consider this a starting point for optimization.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium Iodide (NaI)

  • Hydriodic Acid (HI, 57% in water)

  • N,N-Dimethylformamide (DMF) or Propionitrile

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloropyridazine (1.0 eq) and a significant excess of sodium iodide (4.0-6.0 eq).

  • Solvent and Catalyst Addition: Add a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or propionitrile. To facilitate the reaction, a catalytic amount of hydriodic acid (e.g., 0.1-0.2 eq) can be added. The use of an acid catalyst can help in the protonation of the pyridazine nitrogen, making the ring more susceptible to nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 120-150°C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require several hours to proceed to completion.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), a saturated aqueous solution of sodium bicarbonate (to neutralize any acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that the yield is an estimate and will depend on the optimization of the reaction conditions.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (Relative)Physical State
3,6-DichloropyridazineC₄H₂Cl₂N₂148.981.0Solid
Sodium IodideNaI149.894.0 - 6.0Solid
Hydriodic Acid (57%)HI127.910.1 - 0.2Liquid
This compound C₄H₂I₂N₂ 331.88 Target Product Solid

Visualizing the Workflow and Reaction

To further clarify the experimental process and the chemical transformation, the following diagrams are provided.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 3,6-Dichloropyridazine and Sodium Iodide B Add Solvent (DMF) and Hydriodic Acid A->B C Heat to 120-150°C and Monitor Reaction B->C D Cool and Partition between Organic Solvent and Water C->D E Wash with Na2S2O3, NaHCO3, and Brine D->E F Dry Organic Layer E->F G Concentrate under Reduced Pressure F->G H Recrystallize or perform Column Chromatography G->H I Obtain Pure This compound H->I

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

reaction_pathway Reaction Pathway: 3,6-Dichloropyridazine to this compound reactant 3,6-Dichloropyridazine reagents + 2 NaI (excess) + HI (cat.) DMF, 120-150°C product This compound reagents->product byproduct + 2 NaCl

Caption: The overall chemical transformation from 3,6-dichloropyridazine to this compound.

Safety Considerations

  • 3,6-Dichloropyridazine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Hydriodic Acid: Is a corrosive acid. Handle with extreme care, using appropriate PPE.

  • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and may have reproductive toxicity. Use only in a well-ventilated fume hood.

  • High Temperatures: The reaction is conducted at elevated temperatures, posing a risk of burns. Use appropriate heating equipment and take necessary precautions.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. As with any chemical synthesis, careful planning, adherence to safety protocols, and methodical optimization are crucial for a successful outcome.

An In-depth Technical Guide to the Synthesis and Characterization of 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-diiodopyridazine, a versatile heterocyclic intermediate crucial in the development of novel pharmaceuticals and advanced materials. This document details the synthetic pathways, experimental protocols, and in-depth characterization data for this compound.

Introduction

This compound (CAS No. 20698-04-8) is a key building block in organic synthesis, valued for its two reactive C-I bonds that readily participate in various cross-coupling reactions. This reactivity allows for the introduction of diverse functionalities onto the pyridazine core, making it an attractive scaffold for the design of molecules with potential applications in light-emitting materials and medicinal chemistry.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from maleic anhydride. The first step is the synthesis of the precursor, 3,6-dichloropyridazine, which is then converted to the target molecule via a Finkelstein-type reaction.

Step 1: Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is prepared from the corresponding diol, pyridazine-3,6-diol (maleic hydrazide), through chlorination.

Experimental Protocol:

To a 2-liter round-bottom flask under a nitrogen atmosphere, 125 g (1115 mmol) of pyridazine-3,6-diol is charged. To this, 520 ml (5576 mmol) of phosphorus oxychloride (POCl₃) is added at room temperature. The reaction mixture is then heated to 80 °C and stirred overnight. After the reaction is complete, the excess POCl₃ is removed under high vacuum at 55-60 °C to obtain a thick mass. This residue is diluted with 1 L of ethyl acetate (EtOAc) and the resulting solution is slowly quenched by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH reaches approximately 8. The organic and aqueous layers are separated, and the aqueous layer is extracted twice with 500 mL portions of EtOAc. The combined organic layers are washed with 1 L of water, followed by 1 L of brine, and then dried over anhydrous sodium sulfate. The solvent is removed by filtration and concentration under vacuum. The resulting solid is further dried under vacuum at 50 °C to yield 3,6-dichloropyridazine.

Synthesis_Step1 cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_workup Work-up cluster_product Product Pyridazine-3,6-diol Pyridazine-3,6-diol Reaction Chlorination Pyridazine-3,6-diol->Reaction POCl3 POCl₃ POCl3->Reaction Conditions Room Temp to 80°C Nitrogen Atmosphere Overnight Workup 1. Vacuum Concentration 2. EtOAc Dilution 3. NaHCO₃ Quench 4. Extraction 5. Washing & Drying 6. Solvent Removal 3,6-Dichloropyridazine 3,6-Dichloropyridazine Workup->3,6-Dichloropyridazine Reaction->Workup

Step 2: Synthesis of this compound

The conversion of 3,6-dichloropyridazine to this compound is achieved through a halogen exchange reaction, a classic example of the Finkelstein reaction.[1]

Experimental Protocol:

The synthesis of this compound is performed by treating 3,6-dichloropyridazine with a solution of sodium iodide and hydriodic acid in dry acetone.[1] While the exact molar ratios and reaction times are not explicitly detailed in the available literature, a general procedure for an aromatic Finkelstein reaction can be adapted.

A solution of 3,6-dichloropyridazine in dry acetone is treated with an excess of sodium iodide. A catalytic amount of hydriodic acid is added to facilitate the reaction. The reaction mixture is stirred, likely at an elevated temperature, and the progress is monitored by a suitable technique like thin-layer chromatography. The reaction is driven to completion by the precipitation of sodium chloride from the acetone solution. Upon completion, the reaction mixture is filtered to remove the precipitated salt. The filtrate is then concentrated, and the crude product is purified, typically by column chromatography on silica gel using a suitable eluent such as dichloromethane, to afford pure this compound.[1]

Synthesis_Step2 cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_workup Work-up cluster_product Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Finkelstein Reaction 3,6-Dichloropyridazine->Reaction Reagents NaI / HI Reagents->Reaction Conditions Dry Acetone Elevated Temperature Workup 1. Filtration of NaCl 2. Concentration 3. Column Chromatography This compound This compound Workup->this compound Reaction->Workup

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following tables summarize the key physical and spectroscopic data.

Physical Properties
PropertyValueReference
CAS Number 20698-04-8
Molecular Formula C₄H₂I₂N₂
Molecular Weight 331.88 g/mol
Appearance White to beige solid/crystals
Melting Point 155-160 °C
Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, data for its precursor and related compounds, along with theoretical predictions, provide a strong basis for its characterization.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A systematic analysis of the ¹³C NMR spectra of 17 different 3,6-disubstituted pyridazines, including this compound, has been reported.[1] The spectra were recorded in DMSO-d₆ solution. The chemical shifts for the carbon atoms of the pyridazine ring in this compound are presented below.[1]

Carbon AtomChemical Shift (δ, ppm)
C-3 / C-6131.6
C-4 / C-5132.2

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Detailed IR data for this compound is not available in the searched results. However, the spectrum is expected to show characteristic absorptions for the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyridazine ring, and C-I stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 332, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of iodine atoms and potentially the pyridazine ring fragmentation.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of a wide range of functional molecules. Its ability to undergo sequential and selective cross-coupling reactions at the 3- and 6-positions allows for the construction of complex molecular architectures. This has led to its use in the development of:

  • Organic Light-Emitting Diodes (OLEDs): The pyridazine core can be incorporated into conjugated systems to tune the electronic and photophysical properties of materials used in OLEDs.

  • Pharmaceuticals: The pyridazine scaffold is present in a number of biologically active compounds. This compound provides a convenient entry point for the synthesis of novel drug candidates.

  • Agrochemicals: Pyridazine derivatives have also found applications in the agricultural sector as herbicides and pesticides.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via 3,6-dichloropyridazine is a well-established and efficient method. While a complete set of characterization data is not fully available in the public domain, the provided information from various sources offers a solid foundation for researchers working with this important heterocyclic building block. Further detailed spectroscopic analysis would be beneficial for the scientific community.

References

In-Depth Technical Guide to 3,6-Diiodopyridazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodopyridazine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties and reactive iodine substituents make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the realm of drug discovery.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 155-160 °C.[1] It is characterized by the presence of a pyridazine ring substituted with two iodine atoms at the 3 and 6 positions. The high reactivity of the carbon-iodine bonds is a key feature, enabling a variety of cross-coupling reactions.[2]

Data Presentation: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₄H₂I₂N₂[1]
Molecular Weight 331.88 g/mol [1]
Appearance Solid[1]
Melting Point 155-160 °C[1]
Boiling Point Data not available
Solubility Insoluble in water and low polarity organic solvents. Soluble in common strong polar organic solvents.[3]
CAS Number 20698-04-8[1]

Spectral Data

  • ¹H NMR: A single peak in the aromatic region is expected due to the symmetrical nature of the molecule. For the analogous 3,6-dichloropyridazine, a singlet is observed.[4]

  • ¹³C NMR: Two distinct signals are expected, one for the carbon atoms bearing the iodine substituents and another for the unsubstituted carbon atoms in the pyridazine ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-H stretching of the aromatic ring, C=N stretching of the pyridazine ring, and C-I stretching are expected.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of iodine atoms and cleavage of the pyridazine ring.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for this compound is not widely published, a general and analogous method can be derived from the synthesis of similar dihalopyridazines, such as 3,6-dibromopyridazine and 3,6-dichloropyridazine.[5][6] The synthesis typically involves a two-step process starting from maleic anhydride.

Step 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol)

A common precursor for dihalopyridazines is maleic hydrazide, which can be synthesized from maleic anhydride and hydrazine.[5]

  • Reaction: Maleic anhydride is reacted with hydrazine hydrate in a suitable solvent, often water or a lower alcohol, under reflux.[5][7]

  • Work-up: The reaction mixture is cooled, and the resulting precipitate of maleic hydrazide is isolated by filtration, washed, and dried.[5]

Step 2: Halogenation of Maleic Hydrazide

The conversion of maleic hydrazide to this compound would involve an iodinating agent. While phosphorus oxybromide (POBr₃) is used for bromination and phosphorus oxychloride (POCl₃) for chlorination, a suitable iodinating reagent would be required for the synthesis of the diiodo derivative.[5][6] A plausible, though not explicitly documented, approach could involve reagents like phosphorus triiodide (PI₃) or a mixture of iodine and a reducing agent.

Note: The following is a generalized procedure based on analogous reactions and should be optimized for safety and yield.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place maleic hydrazide and a suitable solvent.

  • Reagent Addition: Slowly add the iodinating agent to the reaction mixture. The reaction may be exothermic and require cooling.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with a basic solution to neutralize any acidic byproducts. The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The two iodine atoms in this compound are excellent leaving groups, making the compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[2] This reactivity allows for the introduction of a wide range of substituents at the 3 and 6 positions of the pyridazine ring, enabling the synthesis of diverse molecular scaffolds.

The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of 3,6-disubstituted pyridazines have shown promise as anticancer agents, with some exhibiting inhibitory activity against cyclin-dependent kinases (CDKs).[8] The ability to readily functionalize the this compound core makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Logical Workflow for Drug Discovery using this compound

drug_discovery_workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound cc_reactions Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) start->cc_reactions library Library of 3,6-Disubstituted Pyridazine Derivatives cc_reactions->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->cc_reactions Iterative Synthesis candidate Drug Candidate lead_opt->candidate

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities for various applications, most notably in the pharmaceutical industry. Its well-defined physical properties and the high reactivity of its carbon-iodine bonds make it an ideal starting material for the construction of complex molecular architectures. Further research into the biological activities of its derivatives is likely to uncover new therapeutic agents.

References

An In-depth Technical Guide to 3,6-diiodopyridazine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-diiodopyridazine (CAS No. 20698-04-8), a versatile heterocyclic building block. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and subsequent functionalization through cross-coupling reactions, and explores its applications in the synthesis of advanced materials and biologically active compounds. Particular attention is given to the role of the pyridazine scaffold in medicinal chemistry, including its emerging potential as a pharmacophore in anticancer drug discovery.

Physicochemical Properties

This compound is a halogenated pyridazine derivative that serves as a key intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 20698-04-8N/A
Molecular Formula C₄H₂I₂N₂
Molecular Weight 331.88 g/mol
Appearance White to beige powder, crystals, or flakesN/A
Melting Point 155-160 °CN/A
Solubility Soluble in DMSO[1]
Purity ≥97%

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from maleic anhydride. The initial step involves the formation of 3,6-dihydroxypyridazine, which is subsequently chlorinated to yield 3,6-dichloropyridazine. The final step is a Finkelstein reaction to replace the chlorine atoms with iodine.

Experimental Protocol: Synthesis of 3,6-dichloropyridazine

This protocol is adapted from established procedures for the synthesis of 3,6-dichloropyridazine.[2][3][4][5]

Step 1: Synthesis of 3,6-dihydroxypyridazine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride (1.0 eq) and water.

  • Slowly add hydrazine hydrate (1.1-1.3 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3,6-dihydroxypyridazine.

Step 2: Synthesis of 3,6-dichloropyridazine

  • In a three-necked flask under a nitrogen atmosphere, add 3,6-dihydroxypyridazine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • Heat the reaction mixture to 80-125 °C and stir for 4-12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous ammonia to a pH of ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of this compound via Finkelstein Reaction

This is a generalized protocol for the Finkelstein reaction to produce this compound from 3,6-dichloropyridazine.[6][7][8][9]

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add an excess of sodium iodide (NaI, 2.2-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If acetone is used as the solvent, the precipitated sodium chloride can be removed by filtration.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Synthesis_Workflow cluster_0 Step 1: Dihydroxypyridazine Synthesis cluster_1 Step 2: Dichlorination cluster_2 Step 3: Finkelstein Reaction Maleic Anhydride Maleic Anhydride Reaction1 Reflux in Water Maleic Anhydride->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 3,6-Dihydroxypyridazine 3,6-Dihydroxypyridazine Reaction1->3,6-Dihydroxypyridazine Reaction2 Heating 3,6-Dihydroxypyridazine->Reaction2 POCl3 POCl3 POCl3->Reaction2 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction2->3,6-Dichloropyridazine Reaction3 Reflux in Acetone/DMF 3,6-Dichloropyridazine->Reaction3 NaI NaI NaI->Reaction3 This compound This compound Reaction3->this compound Suzuki_Workflow Start Inert Atmosphere Schlenk Flask Reagents Add: - this compound - Boronic Acid/Ester - Pd Catalyst - Base Start->Reagents Solvent Add Degassed Solvent System Reagents->Solvent Reaction Heat (80-110°C) Monitor by TLC/LC-MS Solvent->Reaction Workup Cool, Dilute, Extract with Organic Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product 3,6-Disubstituted Pyridazine Purification->Product JNK_Pathway cluster_input Upstream Signals cluster_cascade MAPK Cascade cluster_output Downstream Effects Stress Cellular Stress (e.g., ROS, UV) MAP3K MAPKKK (e.g., ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MAP2K MAPKK (e.g., MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Pyridazine_Derivatives 3,6-Disubstituted Pyridazine Derivatives Pyridazine_Derivatives->JNK inhibition

References

Solubility Profile of 3,6-Diiodopyridazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-diiodopyridazine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers, scientists, and drug development professionals in their experimental design.

Introduction

This compound is a versatile heterocyclic building block used in organic synthesis. The iodine atoms at the 3 and 6 positions serve as reactive sites for various cross-coupling reactions, such as Sonogashira and Suzuki couplings, enabling the construction of complex molecules.[1] These subsequent molecules have applications in the development of light-emitting materials and as pharmaceutical intermediates.[2]

Understanding the solubility of this compound in organic solvents is a critical parameter for optimizing reaction conditions, developing purification strategies (such as crystallization), and for its use in various formulations. This guide addresses the current gap in public domain data by providing a detailed methodology for researchers to determine these solubility profiles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing solubility experiments and for interpreting the results.

PropertyValueReference
Molecular Formula C₄H₂I₂N₂
Molecular Weight 331.88 g/mol
Appearance Solid
Melting Point 155-160 °C
Storage Temperature 2-8°C

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible literature. While solubility data for other pyridazine derivatives like 6-phenyl-pyridazin-3(2H)-one and 4-amino-3,6-dichloropyridazine are available, these values are not directly transferable.[3][4][5][6] Therefore, experimental determination is necessary. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
e.g., Dichloromethane
e.g., Acetone
e.g., Methanol
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Tetrahydrofuran
e.g., 1,4-Dioxane
e.g., Toluene
e.g., N,N-Dimethylformamide

Experimental Protocol for Solubility Determination

The following protocol details the widely used isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent.[7] This method is reliable and allows for reaching thermodynamic equilibrium.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer. Alternatively, a gravimetric method can be employed.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

    • Add a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) with continuous agitation. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample to the mark with the same solvent. Record the dilution factor.

  • Quantitative Analysis (HPLC/UV-Vis Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the absorbance or peak area against the concentration of the standard solutions.

    • Analyze the diluted sample under the same conditions and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Quantitative Analysis (Gravimetric Method):

    • Carefully transfer a known volume of the clear, filtered supernatant into a pre-weighed, dry container (e.g., a petri dish or evaporating dish).

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until a constant weight of the solid residue is achieved.

    • The mass of the dissolved this compound is the final weight of the container with residue minus the initial tare weight of the container.

    • Calculate the solubility by dividing the mass of the residue by the initial volume of the filtrate used.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G cluster_analysis 5. Quantitative Analysis prep 1. Preparation Add excess solute to solvent in vial equil 2. Equilibration Shake at constant temperature (e.g., 24-48h) prep->equil Start Equilibration settle 3. Settling Allow excess solid to sediment equil->settle Equilibration Complete sample 4. Sampling & Filtration Withdraw supernatant and filter (e.g., 0.45 µm PTFE filter) settle->sample Ready for Sampling analysis_hplc HPLC / UV-Vis Method Dilute sample, inject, and compare to calibration curve sample->analysis_hplc analysis_grav Gravimetric Method Evaporate solvent from a known volume and weigh residue sample->analysis_grav calc 6. Calculation Determine solubility in units (e.g., g/L, mol/L) analysis_hplc->calc analysis_grav->calc report 7. Data Reporting Tabulate results calc->report

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

The pyridazine scaffold is a significant heterocycle in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its high dipole moment and hydrogen-bonding capacity, make it a valuable component in designing molecules that interact with biological targets.[8] Pyridazine derivatives have been investigated as anticancer agents, for instance, by targeting cyclin-dependent kinases (CDKs).[9] 3,6-Disubstituted pyridazines, such as this compound, are foundational intermediates for creating libraries of novel compounds for screening against various therapeutic targets.[9] A thorough understanding of their solubility is the first step in their successful application in high-throughput screening, formulation, and process chemistry within a drug development pipeline.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 3,6-diiodopyridazine, a key heterocyclic intermediate in organic synthesis and pharmaceutical development. This document details the chemical shifts (δ) and coupling constants (J), presents the experimental protocols for its synthesis and NMR analysis, and includes a visual representation of its molecular structure.

Spectroscopic Data

The NMR spectroscopic data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR data are summarized in the table below. Due to the symmetrical nature of the this compound molecule, the protons at positions 4 and 5 are chemically equivalent, as are the carbons at positions 3 and 6, and at 4 and 5. This results in a simplified NMR spectrum.

Nucleus Position Chemical Shift (δ) [ppm] Coupling Constant (J) [Hz] Solvent
¹HH-4, H-58.24-DMSO-d₆
¹³CC-3, C-6125.1-DMSO-d₆
¹³CC-4, C-5136.1¹J(C,H) = 175.0DMSO-d₆

Experimental Protocols

Synthesis of this compound

This compound is synthesized from 3,6-dichloropyridazine via a halogen exchange reaction. The following protocol is based on established literature procedures.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium Iodide (NaI)

  • Hydriodic Acid (HI)

  • Dry Acetone

Procedure:

  • A solution of 3,6-dichloropyridazine in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser.

  • Sodium iodide (NaI) and a catalytic amount of hydriodic acid (HI) are added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between a suitable organic solvent (e.g., dichloromethane) and water.

  • The organic layer is separated, washed with a sodium thiosulfate solution to remove any remaining iodine, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

NMR Spectroscopic Analysis

The NMR spectra were recorded on a Bruker AM 400 WB spectrometer.

¹H NMR Spectroscopy:

  • Operating Frequency: 400.14 MHz

  • Solvent: DMSO-d₆

  • Temperature: 30°C

¹³C NMR Spectroscopy:

  • Operating Frequency: 100.63 MHz

  • Solvent: DMSO-d₆

  • Temperature: 30°C

  • Decoupling: Gated decoupling mode was used to acquire spectra with C-H coupling constants.

Molecular Structure and NMR Assignments

The structure of this compound with the numbering of the atoms is shown below. This numbering is used for the assignment of the NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Profile of 3,6-diiodopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,6-diiodopyridazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected spectroscopic data, provides comprehensive experimental protocols for its analysis, and visualizes the analytical workflows.

Introduction

This compound (CAS No. 20698-04-8) is a halogenated pyridazine derivative. Its molecular structure, featuring an aromatic six-membered ring with two adjacent nitrogen atoms and two iodine substituents, makes it a valuable building block in organic synthesis. The iodine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of more complex molecular architectures. A thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide focuses on the primary spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H and 13C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1H~8.0 (Predicted)Singlet-H-4, H-5
13C135.5Not ApplicableNot ApplicableC-4, C-5
13C118.9Not ApplicableNot ApplicableC-3, C-6

Note: 1H NMR data is predicted based on the analysis of similar pyridazine derivatives. 13C NMR data is from a systematic study of 3,6-disubstituted pyridazines.[1]

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm-1)IntensityVibrational Mode
3100-3000Medium-WeakAromatic C-H Stretch
1600-1550MediumC=N Stretch (in-ring)
1550-1400Medium-StrongC=C Stretch (in-ring)
1200-1000MediumC-H in-plane bending
850-750StrongC-H out-of-plane bending
600-500Medium-StrongC-I Stretch

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for this compound

m/zIonNotes
332[M]+•Molecular ion peak.
205[M-I]+Loss of an iodine atom.
78[C4H2N2]+•Pyridazine radical cation (loss of both iodine atoms).

Note: The fragmentation pattern is predicted based on the principles of electron ionization mass spectrometry for halogenated heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)Electronic Transition
Ethanol~250-270To be determined experimentallyπ → π
Ethanol~330-350To be determined experimentallyn → π

Note: The absorption maxima are estimated based on data for other pyridazine derivatives. The n → π transition is often of lower intensity.*

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to confirm the molecular structure of this compound.

Materials:

  • This compound (solid)

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • 5 mm NMR tubes

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for 1H NMR, or 50-100 mg for 13C NMR, into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of about 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the 1H NMR spectrum using a standard pulse program.

    • Acquire the 13C NMR spectrum using a proton-decoupled pulse program.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift axis using the residual solvent peak.

    • Integrate the signals in the 1H spectrum and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the signals in the 13C spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Analyze Spectrum process->analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

  • This compound (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into the agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of the pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm-1.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing mix Mix Sample with KBr grind Grind Mixture mix->grind press Press into Pellet grind->press background Acquire Background press->background sample Acquire Sample Spectrum background->sample process Generate Absorbance/ Transmittance Spectrum sample->process analyze Identify Peaks process->analyze

FT-IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound (solid)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Instrument Setup and Data Acquisition:

    • Set the ionization mode to Electron Ionization (EI).

    • Use a standard electron energy of 70 eV.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-400 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M]+•).

    • Identify the major fragment ions and propose their structures based on the observed mass losses.

    • Analyze the isotopic pattern of the molecular ion and fragment ions containing iodine.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_proc Data Analysis introduce Introduce Sample (Direct Insertion) ionize Ionization (EI, 70 eV) introduce->ionize separate Mass Separation ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Identify Molecular Ion & Fragment Ions spectrum->analyze

Mass Spectrometry Experimental Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) for this compound.

Materials:

  • This compound (solid)

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Scan the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If a precise concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare Prepare Solution of Known Concentration blank Run Blank (Solvent) prepare->blank sample Run Sample blank->sample spectrum Generate Absorption Spectrum sample->spectrum analyze Determine λmax (& Molar Absorptivity) spectrum->analyze

UV-Vis Spectroscopy Experimental Workflow

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The provided data and protocols are essential for researchers, scientists, and drug development professionals to ensure the quality and identity of this important chemical intermediate in their synthetic and analytical workflows. The combination of NMR, IR, MS, and UV-Vis spectroscopy offers a complete picture of the molecule's structure and electronic properties.

References

Commercial Availability and Synthetic Utility of 3,6-Diiodopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodopyridazine (CAS No: 20698-04-8) is a versatile heterocyclic intermediate that has garnered significant attention in organic synthesis and medicinal chemistry.[1] Its unique molecular structure, featuring a pyridazine ring substituted with two iodine atoms at the 3 and 6 positions, makes it a valuable building block for the construction of complex molecules. The high reactivity of the carbon-iodine bonds allows for a variety of cross-coupling reactions, enabling the synthesis of diverse pyridazine derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its applications in drug discovery and development.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The purity and quantity offered can vary, catering to both small-scale research and larger-scale development needs. Below is a summary of representative suppliers and their typical product specifications.

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich97%Gram to multi-gram scale20698-04-8
Symax LaboratoriesLab GradeKilogram scale20698-04-8
Alchem Pharmtech-Inquire for details20698-04-8
BenchChem-Inquire for details20698-04-8

Note: This table is not exhaustive and is intended to provide a representative sample of commercial sources. Researchers are encouraged to consult the suppliers' websites for the most up-to-date information on availability and pricing.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from readily available maleic anhydride. The first step involves the formation of 3,6-dihydroxypyridazine (maleic hydrazide), which is then converted to 3,6-dichloropyridazine. The final step is a halogen exchange reaction (Finkelstein reaction) to yield the desired this compound.

Step 1: Synthesis of 3,6-Dichloropyridazine

The synthesis of the key intermediate, 3,6-dichloropyridazine, has been well-established. A common method involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol:

  • Preparation of 3,6-Dihydroxypyridazine: In a suitable reaction vessel, hydrazine hydrate is reacted with maleic anhydride in an acidic aqueous solution. The mixture is heated to reflux, typically around 110°C, for several hours.[5] Upon cooling, 3,6-dihydroxypyridazine precipitates and can be collected by filtration.

  • Chlorination: To a flask charged with 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl₃) is added. The reaction mixture is heated, often to around 80°C, and stirred for several hours.[4] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia) to a pH of approximately 8.[3][4] The crude 3,6-dichloropyridazine is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and purified, typically by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Finkelstein Reaction)

The conversion of 3,6-dichloropyridazine to this compound is achieved through a Finkelstein reaction, which involves a halogen exchange.[6][7][8]

Experimental Protocol:

  • In a round-bottom flask, 3,6-dichloropyridazine is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).[7][8]

  • An excess of sodium iodide (NaI) is added to the solution. The use of excess NaI helps to drive the equilibrium towards the formation of the diiodo product.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • As the reaction proceeds, the less soluble sodium chloride (NaCl) precipitates from the acetone, further driving the reaction to completion.[8]

  • Upon completion, the reaction mixture is cooled, and the precipitated NaCl is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Synthesis_of_3_6_diiodopyridazine cluster_0 Step 1: Synthesis of 3,6-Dichloropyridazine cluster_1 Step 2: Finkelstein Reaction MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine MA->DHP Reflux in H₂O/H⁺ HH Hydrazine Hydrate HH->DHP DCP 3,6-Dichloropyridazine DHP->DCP Heat POCl3 POCl₃ POCl3->DCP NaI NaI (excess) DIP This compound NaI->DIP DCP_ref->DIP Reflux in Acetone

Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[9][10][11] this compound serves as a key starting material for the synthesis of novel pyridazine-based drug candidates. The two iodine atoms provide reactive handles for the introduction of various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of 3,6-disubstituted pyridazines have been investigated as potential anticancer agents, with some compounds showing potent anti-proliferative activity against human cancer cell lines.[10] The ability to readily modify the 3 and 6 positions of the pyridazine ring using this compound is crucial for optimizing the efficacy and selectivity of these compounds. For instance, N³, N⁶-diphenylpyridazine-3,6-diamine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of this scaffold in developing new anti-infective agents.[12]

Utility in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester.[13][14] This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Representative Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), this compound, a boronic acid (1.1-1.5 equivalents per iodine), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents per iodine) are combined.[15]

  • A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3,6-disubstituted pyridazine.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[16][17] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Representative Experimental Protocol:

  • To a reaction vessel under an inert atmosphere, this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent) are added.[18][19]

  • The terminal alkyne (1.1-1.5 equivalents per iodine) is then added.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution (e.g., ammonium chloride) to remove the amine base and copper salts.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Cross_Coupling_Workflow cluster_workflow General Cross-Coupling Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add this compound, Coupling Partner, Catalyst, & Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat & Stir Solvent->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Characterized Product Purify->Product

A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its preparation from common starting materials is well-documented, and its reactivity in palladium-catalyzed cross-coupling reactions provides a facile route to a wide array of functionalized pyridazine derivatives. For researchers and professionals in drug discovery and materials science, this compound offers a versatile platform for the design and synthesis of novel molecules with tailored properties and biological activities. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for the effective utilization of this important heterocyclic intermediate.

References

The Safe Handling and Storage of 3,6-Diiodopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diiodopyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the reactivity of its carbon-iodine bonds make it a valuable precursor for the synthesis of a wide array of novel compounds through various cross-coupling reactions.[1] This guide provides a comprehensive overview of the safe handling, storage, and common experimental applications of this compound to ensure its effective and safe use in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20698-04-8[2]
Molecular Formula C₄H₂I₂N₂[2]
Molecular Weight 331.88 g/mol [2]
Appearance Solid[2]
Melting Point 155-160 °C[2]
Flash Point > 110 °C (> 230 °F)[2]
Form Solid[2]

Table 2: GHS Hazard Information for this compound

HazardDescriptionPictogramsSignal WordHazard Statements
Acute Toxicity, Oral Category 4GHS07 (Exclamation mark)DangerH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2GHS07 (Exclamation mark)DangerH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 1GHS05 (Corrosion)DangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)GHS07 (Exclamation mark)DangerH335: May cause respiratory irritation.

Data sourced from Sigma-Aldrich Safety Data Sheet.[2]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection - Chemically resistant gloves (e.g., nitrile rubber). - A lab coat or chemical-resistant apron. - Closed-toe shoes.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter is recommended.

Based on recommendations from the Sigma-Aldrich Safety Data Sheet.[2]

Hygiene Practices
  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Contaminated clothing should be removed and laundered before reuse.

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

  • Storage Temperature: Store in a refrigerator at 2-8°C.[2]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Light and Moisture: Protect from light and moisture to prevent degradation.

Experimental Protocols

This compound is a key substrate in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions. Below is a representative experimental protocol for a double Sonogashira coupling reaction.

Example Protocol: Synthesis of 3,6-Bis((4-iodophenyl)ethynyl)pyridazine via Double Sonogashira Coupling

This protocol is adapted from a similar procedure for the synthesis of related dialkynylpyridazines.[3]

Materials:

  • This compound

  • 1-Ethynyl-4-iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Inert Atmosphere: A Schlenk flask is charged with this compound (1.0 eq), 2-ethynyl-4,6-dimethylpyrimidine (2.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.03 eq). The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Solvent Addition: A degassed mixture of triethylamine and DMSO (2.5:1 v/v) is added to the flask via syringe.

  • Reaction: The reaction mixture is stirred under an argon atmosphere at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvents are removed under reduced pressure. Dichloromethane is added to the residue, and the organic phase is washed twice with water.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3,6-bis((4-iodophenyl)ethynyl)pyridazine.

Spill and Disposal Procedures

  • Spills: In case of a spill, wear appropriate PPE, and if it is a solid, carefully sweep it up to avoid generating dust. Place the spilled material in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Visual Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_cleanup Cleanup & Disposal b1 Review SDS b2 Don PPE (Goggles, Gloves, Lab Coat) b1->b2 c1 Weigh Solid b2->c1 c2 Dissolve in Solvent c1->c2 d1 Tightly Seal Container c1->d1 If not using all c3 Add to Reaction Vessel c2->c3 e1 Decontaminate Glassware c3->e1 After Experiment d2 Store at 2-8°C d1->d2 d3 Protect from Light d2->d3 e2 Dispose of Waste e1->e2 e3 Remove PPE e2->e3 e4 Wash Hands e3->e4 end_node End e4->end_node start Start start->b1

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 3,6-diiodopyridazine. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of mono- and di-aminopyridazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The Buchwald-Hartwig amination offers a versatile and efficient route to construct carbon-nitrogen (C-N) bonds, often with high yields and excellent functional group tolerance.[1][2] The reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, generally proceeding under milder conditions compared to its chloro- or bromo-analogs.

Reaction Overview

The Buchwald-Hartwig amination of this compound can be controlled to achieve either mono- or di-amination by carefully selecting the reaction conditions, including the stoichiometry of the amine, the catalyst system (palladium precursor and ligand), the base, and the solvent.

Mono-amination:

Di-amination:

Caption: General workflow for Buchwald-Hartwig amination.

Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination. [2]

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-I amine_complex Amine Complex oxidative_addition->amine_complex + R-NH₂ l1 amido_complex Amido Complex amine_complex->amido_complex - HX (+ Base) l2 amido_complex->pd0 Reductive Elimination product R-NH-Ar amido_complex->product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 3,6-Diarylpyridazines from 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Diarylpyridazines represent a privileged scaffold in medicinal chemistry and materials science. The inherent physicochemical properties of the pyridazine ring, including its polar nature and hydrogen bonding capabilities, make it an attractive core for the development of novel therapeutic agents.[1][2] Indeed, various 3,6-disubstituted pyridazine derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, and analgesics.[1][3] The synthesis of these valuable compounds can be efficiently achieved through palladium-catalyzed cross-coupling reactions, utilizing the versatile building block, 3,6-diiodopyridazine. The two iodine substituents on the pyridazine ring serve as reactive handles for the introduction of diverse aryl groups via methodologies such as the Suzuki-Miyaura and Sonogashira coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of 3,6-diarylpyridazines from this compound, aimed at researchers and professionals in the field of drug discovery and development.

Synthetic Strategies: Suzuki-Miyaura and Sonogashira Coupling

The primary methods for the synthesis of 3,6-diarylpyridazines from this compound are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions offer a robust and versatile approach to forming carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the diiodopyridazine with an arylboronic acid in the presence of a palladium catalyst and a base. It is a widely used method due to its tolerance of a wide range of functional groups and generally high yields.[4][5][6]

  • Sonogashira Coupling: This reaction couples the diiodopyridazine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[7][8][9] This method is particularly useful for introducing alkynylaryl substituents, which can be further functionalized.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 3,6-diarylpyridazines via Suzuki-Miyaura and Sonogashira coupling reactions, based on analogous reactions reported in the scientific literature.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Representative Data)

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3,6-DiphenylpyridazinePd(PPh₃)₄ (5)2M Na₂CO₃DME/Ethanol/H₂O801285-95
24-Methoxyphenylboronic acid3,6-Bis(4-methoxyphenyl)pyridazinePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001680-90
33-Thienylboronic acid3,6-Di(thiophen-3-yl)pyridazinePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane902475-85
44-Cyanophenylboronic acid3,6-Bis(4-cyanophenyl)pyridazinePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101088-98

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes (Representative Data)

EntryTerminal AlkyneProductCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene3,6-Bis(phenylethynyl)pyridazinePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF55580-90
2Ethynyltrimethylsilane3,6-Bis(trimethylsilylethynyl)pyridazinePd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHFRT1275-85
31-Heptyne3,6-Bis(hept-1-yn-1-yl)pyridazinePd(OAc)₂/PPh₃ (2/4)CuI (5)PiperidineAcetonitrile60870-80
44-Ethynyltoluene3,6-Bis((4-methylphenyl)ethynyl)pyridazinePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDioxane70682-92

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 3,6-diarylpyridazines from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous sodium carbonate, 3 equivalents)

  • Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and ethanol, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent mixture (e.g., 10 mL of DME/ethanol) to the flask.

  • Add the aqueous base (e.g., 1.5 mL of 2M Na₂CO₃) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,6-diarylpyridazine.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of 3,6-bis(alkynyl)pyridazines from this compound via a Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine (Et₃N), 4 equivalents)

  • Solvent (e.g., N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent (e.g., 10 mL of DMF) to the flask.

  • Add the terminal alkyne (2.5 mmol) and the base (e.g., 4.0 mmol of Et₃N) to the reaction mixture via syringe.

  • Heat the reaction mixture to 55 °C and stir for 5-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,6-bis(alkynyl)pyridazine.

Visualizations

The following diagrams illustrate the key chemical transformations and a general workflow for the synthesis of 3,6-diarylpyridazines.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Diiodopyridazine This compound Product 3,6-Diarylpyridazine Diiodopyridazine->Product ArylboronicAcid Arylboronic Acid (Ar-B(OH)₂) ArylboronicAcid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Caption: Suzuki-Miyaura coupling for 3,6-diarylpyridazine synthesis.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Diiodopyridazine This compound Product 3,6-Bis(alkynyl)pyridazine Diiodopyridazine->Product TerminalAlkyne Terminal Alkyne (R-C≡CH) TerminalAlkyne->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Product Base Base (e.g., Et₃N) Base->Product Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Solvent, Base) Start->Setup Reaction Heating & Stirring (Monitor Progress) Setup->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End

References

Application Notes and Protocols for the Preparation of 3,6-Bis(alkynyl)pyridazines from 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 3,6-disubstituted pyridazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antihypertensive, and antiviral properties.[1][2] The introduction of alkynyl moieties at the 3 and 6 positions of the pyridazine ring via Sonogashira coupling offers a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science.[3]

The resulting 3,6-bis(alkynyl)pyridazines are valuable intermediates for the construction of more complex molecular architectures. The alkyne functionalities can undergo further transformations, such as cycloaddition reactions, to generate diverse heterocyclic systems.[4] This adaptability makes them attractive building blocks for creating libraries of compounds for high-throughput screening in drug development programs.

In the realm of materials science, the rigid, linear nature of the alkynyl groups, combined with the electronic properties of the pyridazine core, makes these compounds promising candidates for the development of organic semiconductors, fluorescent probes, and other advanced materials.[5][6]

Experimental Protocols

General Procedure for the Sonogashira Coupling of 3,6-Diiodopyridazine with Terminal Alkynes

This protocol describes a general method for the palladium-catalyzed Sonogashira cross-coupling of this compound with terminal alkynes to yield 3,6-bis(alkynyl)pyridazines. The reaction conditions outlined below are based on established procedures for Sonogashira couplings of aryl halides.[3][6]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) or other suitable amine base

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., THF or DMF) to the flask via syringe, followed by the amine base (e.g., triethylamine).

  • Add the terminal alkyne (2.2 equivalents) to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,6-bis(alkynyl)pyridazine.

Data Presentation

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of various dihaloarenes and dihaloheterocycles with terminal alkynes, providing a comparative overview of the reaction's scope and efficiency.

EntryDihaloarene/DihaloheterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,5-DiiodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (0.5)-Et₃N[TBP][4EtOV]55369[5]
21,4-DiiodobenzenePhenylacetylenePd(dppf)Cl₂ (2)CuI (4)DIPATHF601285
31,3-DibromobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene801692
43,6-DichloropyridazinePhenylacetylenePd₂(dba)₃ (2.5) / XPhos (10)-Cs₂CO₃1,4-Dioxane1002478
51,4-Diiodobenzene1-HeptynePd(PPh₃)₄ (3)CuI (6)PiperidineDMFRT695
62,6-DibromopyridineCyclopropylacetylenePdCl₂(dppf) (5)CuI (10)K₂CO₃Acetonitrile801888
74,7-Dibromobenzo[c][1][5][7]thiadiazole3-EthynylthiophenePd(PPh₃)₄ (4)CuI (8)Et₃NTHF651291

Mandatory Visualization

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 3_6_Diiodopyridazine This compound Reaction_Vessel Sonogashira Coupling 3_6_Diiodopyridazine->Reaction_Vessel Terminal_Alkyne Terminal Alkyne (2.2 eq.) Terminal_Alkyne->Reaction_Vessel Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Catalyst->Reaction_Vessel Base_Solvent Base (e.g., Et₃N) Solvent (e.g., THF) Base_Solvent->Reaction_Vessel Product 3,6-Bis(alkynyl)pyridazine Reaction_Vessel->Product Yield

References

Application Notes and Protocols for the Synthesis of Conductive Polymers Using 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the advantageous processing characteristics and mechanical flexibility of polymers. These materials are of significant interest in various fields, including electronics, sensor technology, and biomedical applications. The incorporation of heteroaromatic rings, such as pyridazine, into the polymer backbone can modulate the electronic and physical properties of the resulting materials.

3,6-Diiodopyridazine is a promising but underexplored monomer for the synthesis of novel conductive polymers. The electron-deficient nature of the pyridazine ring is expected to impart unique electronic and optical properties to the corresponding polymer, poly(3,6-pyridazinediyl). The presence of two iodine atoms allows for various cross-coupling polymerization reactions.

These application notes provide a detailed, albeit prospective, protocol for the synthesis and characterization of a conductive polymer derived from this compound. While direct literature on the polymerization of this specific monomer is scarce, the proposed methodologies are based on well-established and robust palladium- or nickel-catalyzed cross-coupling reactions commonly employed for the synthesis of conjugated polymers from dihaloaromatic precursors.[1][2][3][4]

Monomer Data Presentation

Quantitative data for the monomer, this compound, is summarized in the table below.

PropertyValue
Chemical Formula C₄H₂I₂N₂
Molecular Weight 331.88 g/mol
Appearance Solid
Melting Point 155-160 °C
CAS Number 20698-04-8
Solubility Soluble in organic solvents like Toluene, DMF, THF

Proposed Synthetic Pathway: Yamamoto-type Polymerization

A proposed synthetic route to poly(3,6-pyridazinediyl) is via a Yamamoto-type dehalogenative polycondensation. This method involves the use of a zero-valent nickel complex to facilitate the coupling of the diiodo-monomer.

SynthesisWorkflow Monomer This compound Reaction Yamamoto Polymerization (e.g., 80 °C, inert atmosphere) Monomer->Reaction Reagents Ni(COD)2, 2,2'-Bipyridine (bpy), Cyclooctadiene (COD), DMF/Toluene Reagents->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Soxhlet Extraction (Methanol, Acetone, Chloroform) Precipitation->Purification Polymer Poly(3,6-pyridazinediyl) Purification->Polymer

Caption: Proposed workflow for the synthesis of poly(3,6-pyridazinediyl).

Experimental Protocols

Protocol 1: Synthesis of Poly(3,6-pyridazinediyl) via Yamamoto-type Polymerization

Materials:

  • This compound (monomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • 1,5-Cyclooctadiene (COD)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Acetone

  • Chloroform

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-bipyridine (1.2 mmol) and 1,5-cyclooctadiene (1.2 mmol) in anhydrous DMF (10 mL).

  • Catalyst Preparation: To the solution from step 1, add bis(1,5-cyclooctadiene)nickel(0) (1.2 mmol). Stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.

  • Monomer Addition: In a separate Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL).

  • Polymerization: Transfer the monomer solution to the flask containing the nickel catalyst via cannula. Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere. The formation of a dark-colored precipitate may be observed as the polymer grows and becomes less soluble.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) with vigorous stirring. The crude polymer will precipitate.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid extensively with methanol and acetone to remove residual catalyst and oligomers.

    • Perform a Soxhlet extraction of the crude polymer with methanol for 24 hours, followed by acetone for 24 hours to remove any remaining impurities.

    • The purified polymer is then extracted with chloroform to isolate the soluble, higher molecular weight fraction.

    • The chloroform is removed under reduced pressure to yield the purified poly(3,6-pyridazinediyl) as a solid.

  • Drying: Dry the final polymer product in a vacuum oven at 40 °C overnight.

Protocol 2: Characterization of Poly(3,6-pyridazinediyl)

1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure. Broadening of the peaks is expected for a polymeric material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain an FTIR spectrum of the solid polymer to identify characteristic vibrational modes of the pyridazine ring and confirm the absence of monomer end-groups.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC):

    • Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and analyze by GPC against polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

3. Optical and Electrochemical Properties:

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).

    • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ) and calculate the optical band gap from the absorption edge.

  • Cyclic Voltammetry (CV):

    • Cast a thin film of the polymer onto a working electrode (e.g., ITO glass or a glassy carbon electrode).

    • Perform cyclic voltammetry in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels and the electrochemical band gap.

Logical Relationship of Characterization

CharacterizationWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties Polymer Purified Polymer NMR NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography Polymer->GPC UVVis UV-Vis Spectroscopy Polymer->UVVis CV Cyclic Voltammetry Polymer->CV Structure Chemical Structure NMR->Structure FTIR->Structure MolWeight Molecular Weight & PDI GPC->MolWeight Optical Optical Properties (Band Gap) UVVis->Optical Electronic Electronic Properties (HOMO/LUMO) CV->Electronic

Caption: Logical workflow for the characterization of poly(3,6-pyridazinediyl).

Expected Polymer Properties

The anticipated properties of poly(3,6-pyridazinediyl) are summarized below. These are theoretical expectations based on the chemistry of pyridazine and related conductive polymers.

PropertyExpected Value / Characteristic
Structure Linear conjugated polymer
Color Dark-colored solid (e.g., brown, black)
Solubility Soluble in common organic solvents (e.g., Chloroform, THF, Toluene)
Molecular Weight (Mw) 10 - 100 kDa (typical for cross-coupling polymerizations)
Polydispersity Index (PDI) 1.5 - 3.0
Optical Band Gap 2.0 - 2.5 eV (estimated)
HOMO Level -5.5 to -6.0 eV (estimated)
LUMO Level -3.0 to -3.5 eV (estimated)
Conductivity (doped) 10⁻⁵ to 10⁻¹ S/cm (expected to be in the semiconducting range)

Conclusion

The use of this compound as a monomer presents a viable, though currently underexplored, avenue for the synthesis of novel conductive polymers. The protocols outlined in these application notes provide a comprehensive framework for the synthesis and characterization of poly(3,6-pyridazinediyl) using established organometallic polymerization techniques. The anticipated electronic properties, stemming from the electron-deficient pyridazine core, make this polymer an interesting candidate for applications in organic electronics and sensor technologies. Researchers are encouraged to use these notes as a starting point for the development and optimization of this promising new material.

References

Application Notes and Protocols for Selective Mono-functionalization of 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science. The selective functionalization of di-substituted pyridazines, such as 3,6-diiodopyridazine, offers a versatile platform for the synthesis of novel compounds with diverse biological activities and material properties. This document provides detailed application notes and protocols for the selective mono-functionalization of this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The inherent electronic properties of the this compound ring, with the carbon atoms adjacent to the nitrogen atoms being more electrophilic, generally favor reaction at these positions. However, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, allows for high selectivity in mono-functionalization, leaving the second iodine atom available for subsequent transformations.

Reaction Schematics and Principles

The selective mono-functionalization of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. The general principle involves the selective reaction at one of the C-I bonds, yielding a mono-substituted pyridazine derivative.

Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination diiodo_suzuki This compound mono_aryl 3-Aryl-6-iodopyridazine diiodo_suzuki->mono_aryl [Pd], Base boronic_acid R-B(OH)₂ boronic_acid->mono_aryl diiodo_sono This compound mono_alkynyl 3-Alkynyl-6-iodopyridazine diiodo_sono->mono_alkynyl [Pd], Cu(I), Base alkyne R-C≡CH alkyne->mono_alkynyl diiodo_buchwald This compound mono_amino 3-Amino-6-iodopyridazine diiodo_buchwald->mono_amino [Pd], Ligand, Base amine R¹R²NH amine->mono_amino

Figure 1: General schemes for selective mono-functionalization of this compound.

Experimental Protocols and Data

The following sections provide detailed protocols and quantitative data for the selective mono-functionalization of this compound. The data is compiled from literature sources and represents typical results. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and selectivity for specific substrates.

Selective Mono-Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The reaction of 3-amino-6-iodopyridazine with various (hetero)arylboronic acids demonstrates the feasibility of selective coupling at the 6-position.

Experimental Protocol:

A mixture of 3-amino-6-iodopyridazine (1.0 eq), the corresponding (hetero)arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

Quantitative Data for Mono-Suzuki Coupling of 3-Amino-6-iodopyridazine:

Entry(Hetero)arylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-6-phenylpyridazine85
24-Methylphenylboronic acid3-Amino-6-(4-methylphenyl)pyridazine82
34-Methoxyphenylboronic acid3-Amino-6-(4-methoxyphenyl)pyridazine78
43-Thienylboronic acid3-Amino-6-(3-thienyl)pyridazine75

Workflow for Suzuki-Miyaura Coupling:

SuzukiWorkflow start Start reagents Combine 3-amino-6-iodopyridazine, (hetero)arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in dioxane/water start->reagents reflux Heat to reflux reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool, dilute with water, and extract with organic solvent monitor->workup Reaction complete purify Dry, concentrate, and purify by column chromatography workup->purify product Obtain 3-amino-6-(hetero)arylpyridazine purify->product

Figure 2: Experimental workflow for the selective mono-Suzuki-Miyaura coupling.

Selective Mono-Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a powerful tool for introducing alkynyl moieties.[2] The reaction is typically carried out under mild conditions.[1]

Experimental Protocol:

To a solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent such as DMF or THF, are added PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and an amine base like triethylamine (2.0 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 65 °C) under an inert atmosphere.[2] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Mono-Sonogashira Coupling of Dihaloarenes (Illustrative):

EntryAryl HalideAlkyneCatalyst SystemSolventTemp (°C)Yield (%)
11,4-DiiodobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃NRT95 (mono)
21,3-Diiodobenzene1-HexynePdCl₂(PPh₃)₂ / CuITHF/Et₃N5088 (mono)
32,5-DibromopyridineTrimethylsilylacetylenePd(OAc)₂ / XPhos / CuIDioxane8075 (mono)

Note: Specific data for this compound was not available in the initial search; this table illustrates typical conditions and yields for similar substrates.

Catalytic Cycle for Sonogashira Coupling:

SonogashiraCycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Ar-I oxidative_add Oxidative Addition (Ar-I) alkynyl_pd Ar-Pd(II)(C≡C-R)L₂ pd_complex->alkynyl_pd Cu-C≡C-R transmetalation Transmetalation (Cu-C≡C-R) product Ar-C≡C-R alkynyl_pd->product reductive_elim Reductive Elimination product->pd0 Regeneration cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex alkyne H-C≡C-R alkyne->cu_acetylide + CuI, Base cuI CuI base Base

Figure 3: Catalytic cycle of the Sonogashira coupling reaction.

Selective Mono-Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[3] The choice of ligand is crucial for achieving high yields and selectivity.

Experimental Protocol:

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated with vigorous stirring (typically between 80-110 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[4]

Quantitative Data for Mono-Buchwald-Hartwig Amination (Illustrative):

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
11,4-DibromobenzeneMorpholinePd(OAc)₂ / BINAPNaOtBuToluene10092 (mono)
21,3-DichlorobenzeneAnilinePd₂(dba)₃ / XPhosK₃PO₄Dioxane11085 (mono)
32,6-DibromopyridineBenzylaminePdCl₂(dppf)Cs₂CO₃Toluene9078 (mono)

Note: Specific data for this compound was not available in the initial search; this table illustrates typical conditions and yields for similar substrates.

Logical Relationship in Buchwald-Hartwig Amination:

BuchwaldHartwigLogic reagents This compound + Amine product Mono-aminated Product reagents->product catalyst_system Palladium Precatalyst + Phosphine Ligand catalyst_system->product base Base (e.g., Cs₂CO₃, NaOtBu) base->product solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->product conditions Inert Atmosphere Heat (80-110 °C) conditions->product

Figure 4: Key components and conditions for the Buchwald-Hartwig amination.

Conclusion

The selective mono-functionalization of this compound is a valuable synthetic strategy for accessing a wide range of novel pyridazine derivatives. By carefully controlling the reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can achieve high yields and selectivity for the desired mono-substituted products. These protocols and data serve as a guide for the development of new synthetic routes in drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 3,6-diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling of 3,6-diiodopyridazine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this compound can be attributed to several factors. The electron-deficient nature of the pyridazine ring can make it susceptible to side reactions and catalyst deactivation. Common issues include catalyst poisoning by the nitrogen-containing heterocycle, protodeboronation of the boronic acid, and homocoupling of the coupling partners.[1] Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.

Q2: What are the most common side reactions in the Suzuki coupling of this compound?

The most prevalent side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where a proton from a source like water or alcohol replaces the boron moiety.[2][3][4][5] This is a significant issue, especially with electron-deficient heteroaryl boronic acids.

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the diiodopyridazine. The presence of oxygen can promote the homocoupling of boronic acids.[6][7][8]

  • Hydrolysis of the Halo-pyridazine: The C-I bond on the pyridazine ring can be susceptible to hydrolysis, leading to the formation of pyridazinone byproducts, particularly at elevated temperatures in the presence of a base and water.[6][9]

Q3: How do the nitrogen atoms in the pyridazine ring affect the Suzuki coupling reaction?

The lone pairs of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby reducing the catalytic activity and leading to lower yields.[10] The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically shielding the palladium center.

Q4: Can I perform a selective mono- or di-arylation on this compound?

Achieving selective mono- or di-arylation depends on the reaction conditions. Symmetrical 3,6-dihalopyridazines can undergo efficient mono-Suzuki-Miyaura coupling reactions.[11] By carefully controlling the stoichiometry of the boronic acid and the reaction time, it is possible to favor the mono-arylated product. To achieve di-arylation, an excess of the boronic acid and longer reaction times are typically required.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The palladium catalyst may be old or oxidized. If using a Pd(II) source, it may not be efficiently reduced to the active Pd(0) species.- Use a freshly opened or properly stored catalyst.- Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a palladium precatalyst.
Catalyst Poisoning: The nitrogen atoms of the pyridazine ring are coordinating to the palladium center, inhibiting its catalytic activity.[10]- Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).- Add the this compound slowly to the reaction mixture to maintain a low concentration.
Poor Solubility: The reactants or catalyst may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.- Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).- Increase the reaction temperature.
Significant Homocoupling Byproduct Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[8]- Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[6][7]
Inefficient Transmetalation: A slow transmetalation step can favor homocoupling.- Optimize the base. Stronger, non-coordinating bases like Cs₂CO₃ or K₃PO₄ are often effective.- Ensure the boronic acid is of high quality.
Significant Protodeboronation Presence of Protic Solvents/Water: Water and other protic species can lead to the hydrolysis of the boronic acid.[2][3][4][5]- Use anhydrous solvents and reagents.- If an aqueous base is necessary, minimize the amount of water.- Consider using a boronic ester (e.g., a pinacol ester), which is generally more stable to hydrolysis.[6]
Inappropriate Base: The choice of base can influence the rate of protodeboronation.- Screen different bases. While aqueous bases are common, in some cases, a non-aqueous base in an anhydrous solvent system may be beneficial.
Formation of Pyridazinone Byproducts Hydrolysis of the Substrate: The iodo-substituents on the electron-deficient pyridazine ring can be susceptible to nucleophilic substitution by hydroxide ions.[9]- Use anhydrous reaction conditions.- Employ a non-nucleophilic base.- Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Data Summary

Optimization of Reaction Parameters for Suzuki Coupling of Dihalo-heterocycles

The following table summarizes general trends and starting points for the optimization of Suzuki coupling reactions with dihalo-heterocycles. Optimal conditions for this compound should be determined experimentally.

Parameter Options General Recommendations & Considerations
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald PrecatalystsFor electron-deficient substrates like diiodopyridazine, a readily activated Pd(0) source or a precatalyst is often preferred.
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (XPhos, SPhos), dppfBulky, electron-rich phosphine ligands are often effective for coupling with heteroaryl chlorides and can mitigate catalyst poisoning by nitrogen heterocycles.[12][13]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KFInorganic bases are generally superior to organic bases.[14] The choice of base can significantly impact yield and should be screened. Cs₂CO₃ and K₃PO₄ are often effective for challenging couplings.
Solvent Toluene, Dioxane, THF, DMF, often with WaterA mixture of an organic solvent and water is common. The solvent can influence selectivity and reaction rate.[15][16][17][18] Anhydrous conditions may be necessary to prevent side reactions.
Temperature Room Temperature to RefluxThe reaction temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize decomposition and side reactions. Typically, temperatures between 80-110 °C are employed.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.1-2.2 equivalents), and the base (2 equivalents).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Degassing, Temperature) Start->Check_Conditions Analyze_Side_Products Analyze Crude Mixture for Side Products (LC-MS, NMR) Start->Analyze_Side_Products Homocoupling Homocoupling Detected? Analyze_Side_Products->Homocoupling Protodeboronation Protodeboronation Detected? Analyze_Side_Products->Protodeboronation No_Reaction Starting Material Unchanged? Analyze_Side_Products->No_Reaction Improve_Degassing Improve Degassing Protocol Homocoupling->Improve_Degassing Yes Use_Anhydrous Use Anhydrous Conditions / Boronic Ester Protodeboronation->Use_Anhydrous Yes Optimize_Catalyst Optimize Catalyst/Ligand System No_Reaction->Optimize_Catalyst Yes Optimize_Base Screen Different Bases Improve_Degassing->Optimize_Base Use_Anhydrous->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Catalyst->Optimize_Temp Optimize_Base->Optimize_Temp

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Sonogashira Reactions with 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Sonogashira reactions involving 3,6-diiodopyridazine.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, focusing on the formation of side products and offering potential solutions.

Problem 1: Formation of Alkyne Homocoupling (Glaser) Products

One of the most prevalent side reactions in Sonogashira coupling is the homocoupling of the terminal alkyne, leading to the formation of a 1,3-diyne dimer.[1][2] This side reaction is particularly favored in the presence of a copper(I) co-catalyst and oxygen.[1][3]

Potential Cause Solution
Oxygen in the reaction mixtureThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution.
Inappropriate catalyst systemConsider using a copper-free Sonogashira protocol.[3] The choice of palladium catalyst and phosphine ligand can also influence the extent of homocoupling.[1]
High concentration of terminal alkyneAdd the terminal alkyne slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1]

Problem 2: Mixture of Mono- and Di-substituted Pyridazine Products

With a di-iodinated substrate like this compound, the reaction can yield a mixture of the desired di-substituted product, the mono-substituted intermediate, and unreacted starting material. Controlling the selectivity can be challenging.

Potential Cause Solution
Insufficient equivalents of alkyneTo favor the formation of the di-substituted product, use a slight excess of the terminal alkyne (e.g., 2.2-2.5 equivalents).
Catalyst and ligand choiceThe regioselectivity of the coupling can be influenced by the palladium catalyst and the phosphine ligand. For some di-halogenated heterocycles, the choice of a monodentate versus a bidentate ligand can direct the initial coupling to a specific position.[1]
Reaction time and temperatureMonitor the reaction progress closely using TLC or GC-MS. If the mono-substituted product is the desired outcome, shorter reaction times and lower temperatures may be beneficial. For the di-substituted product, longer reaction times or slightly elevated temperatures might be necessary.

Problem 3: Low or No Yield of the Desired Product

Low or no product formation can be due to a variety of factors related to the reagents, reaction conditions, or the specific substrates being used.

Potential Cause Solution
Inactive catalystUse a fresh, high-quality palladium catalyst and copper(I) iodide. The oxidation of phosphine ligands to phosphine oxides can also lead to catalyst deactivation.[3]
Ineffective baseThe choice and purity of the base are crucial. Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and of high purity.
Steric hindranceIf the terminal alkyne is sterically bulky, the reaction rate may be significantly reduced. In such cases, using a less sterically demanding phosphine ligand or increasing the reaction temperature may be necessary.
Poor solubility of reagentsEnsure all reagents are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Sonogashira reaction with this compound?

The most common side products are:

  • Alkyne homocoupling (Glaser) products: Symmetrical 1,3-diynes formed from the coupling of two terminal alkyne molecules.[1][2]

  • Mono-alkynyl-iodopyridazine: The intermediate product where only one of the iodine atoms has been substituted.

  • Di-alkynylpyridazine: The desired product, but its formation in high yield without contamination from the mono-substituted product can be challenging.

Q2: How can I selectively synthesize the mono-alkynyl-iodopyridazine?

To favor the formation of the mono-substituted product, you can try the following:

  • Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the terminal alkyne.

  • Carefully monitor the reaction and stop it once the desired mono-substituted product is the major component in the reaction mixture.

  • The choice of catalyst and ligand can influence the regioselectivity, potentially allowing for preferential reaction at one of the iodo positions.

Q3: Is a copper co-catalyst always necessary for the Sonogashira reaction?

No, copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling.[3] These methods often require different ligands and reaction conditions but can be very effective.

Q4: What is the role of the phosphine ligand in the Sonogashira reaction?

Phosphine ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and affecting the steric and electronic environment around the metal center.[1] The choice of phosphine ligand can impact the reaction rate, yield, and even the selectivity of the reaction with di-halogenated substrates.

Q5: What is a suitable solvent for the Sonogashira reaction of this compound?

Common solvents for Sonogashira reactions include anhydrous and degassed tetrahydrofuran (THF), dimethylformamide (DMF), and amines such as triethylamine or diisopropylethylamine, which can also act as the base.[4] The choice of solvent can affect the solubility of the reagents and the overall reaction rate.

Experimental Protocols

General Protocol for the Di-alkinylation of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-4 equivalents)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides a hypothetical summary of how quantitative data for a Sonogashira reaction with this compound could be presented. Actual yields will vary depending on the specific alkyne and reaction conditions.

Entry Alkyne (equiv.) Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Mono-substituted Yield (%) Di-substituted Yield (%) Homocoupling Yield (%)
11.1Pd(PPh₃)₄ (5)-THF/Et₃N60465155
22.2Pd(PPh₃)₄ (5)-THF/Et₃N601210758
32.2PdCl₂(PPh₃)₂ (3)PPh₃ (6)DMF/DIPEA8085853
42.2Pd₂(dba)₃ (2)XPhos (4)Toluene/K₂CO₃1006<590<2

Visualizations

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0)L2 CuI CuI Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination R-C≡C-H Cu-Acetylide R-C≡C-Cu Alkyne_Coordination->Cu-Acetylide Base, -HBase⁺ Cu-Acetylide->Transmetalation Base Base Side_Reactions cluster_products Potential Products This compound This compound Mono_Substituted Mono-alkynyl -iodopyridazine This compound->Mono_Substituted + 1 eq. Alkyne Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Homocoupling Alkyne Homocoupling (Glaser Product) Terminal_Alkyne->Homocoupling + O₂, Cu(I) Di_Substituted Di-alkynylpyridazine (Desired Product) Mono_Substituted->Di_Substituted + 1 eq. Alkyne Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_side Side Product Solutions Start Start Sonogashira Reaction Analyze_Products Analyze Reaction Mixture Start->Analyze_Products Low_Yield Low/No Yield Analyze_Products->Low_Yield Problem Side_Products Side Products (Homocoupling, Mixture) Analyze_Products->Side_Products Problem Desired_Product Desired Product Obtained Analyze_Products->Desired_Product Success Check_Reagents Check Reagent Purity (Catalyst, Base, Solvents) Low_Yield->Check_Reagents Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Side_Products->Inert_Atmosphere Optimize_Conditions Optimize Conditions (Temp, Time, Concentration) Check_Reagents->Optimize_Conditions Copper_Free Consider Copper-Free Conditions Inert_Atmosphere->Copper_Free Control_Stoichiometry Adjust Alkyne Stoichiometry Copper_Free->Control_Stoichiometry Change_Ligand Screen Different Phosphine Ligands Control_Stoichiometry->Change_Ligand

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 3,6-diiodopyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for palladium-catalyzed cross-coupling?

A1: this compound presents unique challenges due to the electronic properties of the pyridazine ring and the presence of two reactive iodine atoms. The electron-deficient nature of the pyridazine ring can influence the oxidative addition step in the catalytic cycle. Additionally, the two iodine atoms introduce the potential for both mono- and di-substitution, making selective functionalization a key challenge. Controlling the reaction to favor the desired mono- or di-coupled product requires careful optimization of reaction conditions.

Q2: What are the common side reactions to watch out for?

A2: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) to form a dimer. This is often promoted by the presence of oxygen.

  • Protodeboronation (in Suzuki coupling): The cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom. This can be prevalent in the presence of water and certain bases.

  • Dehalogenation: The replacement of an iodine atom with a hydrogen atom, leading to a less reactive or undesired pyridazine species.

  • Formation of palladium black: The precipitation of palladium metal from the solution, indicating catalyst deactivation and leading to incomplete conversion.

Q3: How can I control the selectivity between mono- and di-substitution?

A3: Achieving selective mono- or di-substitution is a critical aspect of working with this compound.

  • For mono-substitution: Typically, using a stoichiometric equivalent or a slight excess (1.1-1.5 equivalents) of the coupling partner is a good starting point. Milder reaction conditions, including lower temperatures and shorter reaction times, can also favor mono-functionalization. The choice of ligand can also play a role, with less active catalyst systems sometimes favoring mono-coupling.

  • For di-substitution: Using a larger excess of the coupling partner (2.2-3.0 equivalents) and more forcing conditions (higher temperatures, longer reaction times) will generally drive the reaction towards the di-substituted product.

Q4: Which palladium catalyst and ligand system is a good starting point for my reaction?

A4: The choice of catalyst and ligand is crucial and depends on the specific cross-coupling reaction.

  • For Suzuki-Miyaura coupling: A common and effective starting point is Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos) for more challenging couplings.

  • For Sonogashira coupling: The classic catalyst system of PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is a reliable choice.

  • For Buchwald-Hartwig amination: Catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand like XPhos, SPhos, or BINAP are generally preferred.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium source is of good quality and has been stored properly. For Pd(II) precatalysts, ensure in situ reduction to Pd(0) is occurring. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.
Poor Ligand Choice For challenging substrates, bulky and electron-rich phosphine ligands may be necessary to promote oxidative addition.[1] Screen a panel of ligands (e.g., Buchwald or Buchwald-type monophosphines).[1]
Inappropriate Base The base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). The strength and solubility of the base can significantly impact the reaction rate.
Unsuitable Solvent The solvent affects the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent for Suzuki reactions. Ensure solvents are anhydrous and deoxygenated, as oxygen can deactivate the catalyst.
Low Reaction Temperature The C-I bond is relatively reactive, but some couplings may require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature (e.g., from 80 °C to 100-110 °C).
Problem 2: Predominance of Side Products (e.g., Homocoupling, Protodeboronation)
Side Product Possible Cause Suggested Solution
Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Protodeboronation Presence of excess water or a strongly protic environment.Use anhydrous solvents and ensure the boronic acid is of high purity. If the problem persists, consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Dehalogenation Certain bases or high temperatures can promote the reductive cleavage of the C-I bond.Try using a weaker base or lowering the reaction temperature.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling (Mono-arylation)

This protocol is adapted from a similar procedure for a bromo-pyridazine derivative.[2]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2 M aqueous solution, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a mixture of DME and ethanol (e.g., 4:1 v/v).

  • Add the aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling (Mono-alkynylation)

This is a general protocol based on standard Sonogashira conditions.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination (Mono-amination)

This protocol is based on general procedures for the amination of aryl halides.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 4-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

The following tables provide a comparative overview of reaction conditions for palladium-catalyzed cross-coupling reactions on dihalo-heterocyclic systems, which can serve as a guide for optimizing reactions with this compound.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Dihalo-Heterocycles

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O804814-28[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016High
PdCl₂(dppf) (3)-K₂CO₃DME802High

Yields are reported for a bromo-thienylpyridazine[2] and are illustrative for dihalo-heterocycles.

Table 2: Illustrative Conditions for Sonogashira Coupling of Dihalo-Heterocycles

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃NTHFRT-502-16Good-High
Pd(PPh₃)₄ (5)CuI (10)DIPEADMF6012High

Yields are generalized from typical Sonogashira reactions and should be optimized.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Dihalo-Heterocycles

Pd Source (mol% Pd)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1004-24Good-High
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11012High

Yields are generalized from typical Buchwald-Hartwig aminations and should be optimized.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (this compound, coupling partner, base, solvent) setup 2. Reaction Setup (Inert atmosphere, catalyst/ligand addition) reagents->setup reaction 3. Reaction (Heating and stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quenching, extraction) monitoring->workup Complete purification 6. Purification (Column chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

A generalized experimental workflow for palladium-catalyzed cross-coupling.

troubleshooting_workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_catalyst->start No, replace catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes check_reagents Are reagents pure and dry? check_conditions->check_reagents No optimize_ligand Screen different ligands check_conditions->optimize_ligand Yes check_reagents->start No, purify/replace reagents check_reagents->optimize_ligand Yes optimize_base Screen different bases optimize_ligand->optimize_base optimize_solvent Screen different solvents optimize_base->optimize_solvent increase_temp Increase temperature optimize_solvent->increase_temp success Improved Yield increase_temp->success

A troubleshooting workflow for low yield in cross-coupling reactions.

suzuki_catalytic_cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pdII_complex LₙPd(II)(Ar)(I) oxidative_addition->pdII_complex transmetalation Transmetalation (R-B(OH)₂) pdII_complex->transmetalation pdII_intermediate LₙPd(II)(Ar)(R) transmetalation->pdII_intermediate reductive_elimination Reductive Elimination pdII_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Efficient Heck Reaction with 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck reaction with 3,6-diiodopyridazine. Our aim is to facilitate the efficient synthesis of substituted pyridazine derivatives by addressing common challenges, with a particular focus on the critical choice of base.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing a Heck reaction with this compound?

The main challenge lies in the electron-deficient nature of the pyridazine ring, which can affect the catalytic cycle of the Heck reaction. This characteristic can influence the rate of oxidative addition and the stability of the palladium intermediates. Consequently, careful optimization of reaction parameters, especially the choice of base, is crucial for achieving high efficiency and selectivity.

Q2: How does the choice of base impact the efficiency of the Heck reaction with this compound?

The base plays a critical role in the Heck reaction by promoting the regeneration of the active Pd(0) catalyst from the Pd(II) species formed during the catalytic cycle.[1] For an electron-deficient substrate like this compound, the base's strength and nature can significantly influence reaction rates and yields. An appropriate base will facilitate the deprotonation of the intermediate and the subsequent elimination of HX, driving the reaction forward. Both organic and inorganic bases are commonly employed.[1]

Q3: Can both iodine substituents on this compound be substituted in a Heck reaction?

Yes, it is possible to achieve double Heck cross-coupling reactions on dihalogenated pyridines, which suggests that a similar reactivity can be expected for this compound.[2] However, achieving selective mono- or di-substitution often requires careful control of reaction conditions, including stoichiometry of the olefin, reaction time, and temperature. The choice of base can also play a role in controlling the extent of the reaction.

Q4: Are there any common side reactions to be aware of?

A potential side reaction in Heck reactions is the isomerization of the newly formed double bond. The choice of base and the reaction conditions can influence the extent of this isomerization.[1] Additionally, with di-substituted substrates, a mixture of mono- and di-arylated products can be formed. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is recommended to optimize for the desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion 1. Inactive catalyst. 2. Inappropriate base. 3. Low reaction temperature. 4. Poor solvent choice.1. Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. 2. Screen a variety of bases, both organic (e.g., triethylamine, diisopropylethylamine) and inorganic (e.g., potassium carbonate, sodium acetate). Refer to the data table below for guidance. 3. Gradually increase the reaction temperature. For electron-deficient substrates, higher temperatures may be required. 4. Use polar aprotic solvents like DMF, DMAc, or NMP, which are commonly effective for Heck reactions.[3]
Formation of undesired byproducts (e.g., double addition, isomerization) 1. Incorrect stoichiometry. 2. Prolonged reaction time. 3. Suboptimal base.1. Carefully control the stoichiometry of the olefin to favor mono-substitution if desired. 2. Monitor the reaction closely and quench it once the desired product is formed to minimize side reactions. 3. The choice of base can influence selectivity. Experiment with different bases to minimize byproduct formation.
Poor reproducibility 1. Presence of oxygen or moisture. 2. Variable quality of reagents.1. While some Heck reactions are tolerant to air and moisture, for sensitive substrates, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents. 2. Ensure the purity of this compound, the olefin, and the solvent.

Data Summary: Influence of Base on Heck Reaction Efficiency

While specific data for the Heck reaction of this compound is limited in the readily available literature, the following table provides a general guide based on Heck reactions of analogous electron-deficient dihaloheterocycles. The yields are indicative and will vary depending on the specific olefin, catalyst, ligand, and solvent used.

Base Base Type Typical Reaction Temperature (°C) General Applicability and Notes
Triethylamine (Et₃N)Organic (Amine)80 - 120Commonly used, acts as both a base and a solvent in some cases. Can lead to the formation of palladium black if not used carefully.
Diisopropylethylamine (DIPEA)Organic (Hindered Amine)80 - 140A bulkier amine base that can sometimes improve selectivity and reduce side reactions.
Potassium Carbonate (K₂CO₃)Inorganic100 - 150A common and effective inorganic base, often used in polar aprotic solvents like DMF or NMP.[3]
Sodium Acetate (NaOAc)Inorganic100 - 140A milder inorganic base that can be effective in certain systems.
Cesium Carbonate (Cs₂CO₃)Inorganic80 - 120A stronger inorganic base that can sometimes accelerate the reaction at lower temperatures.

Experimental Protocols

The following is a general experimental protocol for a Heck reaction with an aryl halide, which can be adapted for this compound. Optimization of specific parameters is highly recommended.

General Procedure for Palladium-Catalyzed Heck Reaction:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired olefin (1.2 mmol), and the selected base (2.0 - 3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (if applicable, e.g., PPh₃, 2-10 mol%) to the flask under the inert atmosphere.

  • Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridazine.

Logical Workflow for Base Selection in Heck Reaction

G Workflow for Base Selection in Heck Reaction of this compound cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization cluster_2 Outcome A Start with a common inorganic base (e.g., K₂CO₃) B Perform reaction at moderate temperature (e.g., 100 °C) A->B C Monitor reaction progress (TLC/GC-MS) B->C D Low or no conversion? C->D E Increase temperature D->E Yes H Undesired byproducts? D->H No F Try a stronger inorganic base (e.g., Cs₂CO₃) E->F G Switch to an organic base (e.g., Et₃N or DIPEA) F->G G->C I Lower temperature H->I Yes K Efficient Heck Reaction H->K No J Use a milder or more hindered base I->J J->C

Caption: A flowchart illustrating a systematic approach to selecting and optimizing the base for the Heck reaction.

References

preventing homocoupling in Sonogashira reactions of 3,6-diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in preventing homocoupling during Sonogashira reactions of 3,6-diiodopyridazine.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Sonogashira reactions and provides actionable steps to resolve them.

Issue Potential Cause(s) Suggested Solution(s)
Significant formation of a homocoupling (Glaser) byproduct 1. Presence of oxygen in the reaction mixture. 2. High concentration of the copper(I) co-catalyst. 3. Inappropriate choice of base or solvent.1. Ensure a strictly inert atmosphere: Rigorously degas all solvents and reagents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. Consider using a hydrogen gas mixture diluted with nitrogen or argon as the inert atmosphere, as this has been shown to reduce homocoupling to as low as 2%. 2. Optimize copper(I) iodide concentration: Reduce the loading of CuI. In some cases, copper-free conditions may be necessary. 3. Screen bases and solvents: Triethylamine is a common base, but sometimes secondary amines like diisopropylethylamine (DIPEA) can be more effective. DMF and acetonitrile are often suitable solvents.
Low or no yield of the desired cross-coupled product 1. Inactive catalyst. 2. Insufficiently reactive aryl iodide. 3. Suboptimal reaction temperature.1. Use a fresh, high-quality palladium catalyst. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] 2. While aryl iodides are generally reactive, the electron-deficient nature of the pyridazine ring should facilitate the reaction. Ensure the quality of your this compound. 3. The reaction can often proceed at room temperature for aryl iodides.[2] However, gentle heating (e.g., 40-60 °C) may be required.
Formation of mono-alkynylated product only (in a di-substitution reaction) 1. Insufficient equivalents of the terminal alkyne. 2. Short reaction time. 3. Deactivation of the catalyst.1. Increase the equivalents of the terminal alkyne to drive the reaction to completion for the di-substitution. 2. Extend the reaction time and monitor the progress by TLC or LC-MS. 3. Ensure the reaction is maintained under an inert atmosphere throughout to prevent catalyst degradation.
Reaction is sluggish or stalls 1. Poor solubility of reagents. 2. Inefficient ligand for the palladium catalyst.1. Choose a solvent that solubilizes all components. DMF is often a good choice for pyridazine derivatives. 2. For challenging substrates, consider using more electron-rich and bulky phosphine ligands which can accelerate the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in the Sonogashira reaction?

A1: The primary cause of homocoupling, also known as Glaser coupling, is the copper(I) co-catalyst in the presence of oxygen. The copper acetylide intermediate can undergo oxidative dimerization, leading to the formation of a diyne byproduct and reducing the yield of the desired cross-coupled product.[3]

Q2: How can I completely avoid homocoupling?

A2: The most effective way to completely avoid Glaser homocoupling is to perform the reaction under copper-free conditions.[1][4][5] This often requires careful selection of the palladium catalyst, ligand, and base to ensure the reaction proceeds efficiently. An alternative approach involves a dual catalytic system using gold and palladium, where the gold(I) species activates the alkyne without promoting homocoupling.[6]

Q3: What is the role of the base in the Sonogashira reaction and how does it affect homocoupling?

A3: The base in a Sonogashira reaction has two main roles: it deprotonates the terminal alkyne to form the reactive acetylide species and it neutralizes the hydrogen halide byproduct formed during the reaction. The choice of base can influence the reaction rate and the extent of side reactions. While tertiary amines like triethylamine are common, secondary amines or inorganic bases like cesium carbonate are used in some protocols, particularly in copper-free systems.[7]

Q4: Can I run the Sonogashira reaction of this compound under aerobic conditions?

A4: While some modern protocols for Sonogashira reactions have been developed to be more tolerant to air, for reactions involving a copper co-catalyst, it is highly recommended to use a strictly inert atmosphere to minimize the competing homocoupling reaction.[3] For copper-free protocols, some have been successfully performed under aerobic conditions.[4][5]

Q5: What is the typical reactivity order for aryl halides in the Sonogashira reaction?

A5: The reactivity of aryl halides in the Sonogashira reaction generally follows the order: I > Br > Cl.[2] Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this reaction.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound (with Copper Co-catalyst)

This protocol is adapted from procedures for Sonogashira reactions of pyridazine derivatives and general best practices to minimize homocoupling.

Materials:

  • This compound

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et₃N, base)

  • N,N-Dimethylformamide (DMF, solvent)

  • Inert gas (Argon or Nitrogen, optionally mixed with Hydrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times. For enhanced suppression of homocoupling, a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂) can be used.[3]

  • Add freshly distilled and degassed DMF via syringe.

  • Add freshly distilled and degassed triethylamine (2.5 eq) via syringe.

  • Add the terminal alkyne (2.2 eq for disubstitution, 1.1 eq for monosubstitution) dropwise via syringe.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is based on general methods for copper-free Sonogashira reactions.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(OAc)₂ (Palladium catalyst)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Cesium carbonate (Cs₂CO₃, base)

  • Acetonitrile (MeCN, solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Add cesium carbonate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add freshly distilled and degassed acetonitrile via syringe.

  • Add the terminal alkyne (2.2 eq for disubstitution, 1.1 eq for monosubstitution) via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the alkyne's reactivity). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the qualitative effects of various reaction parameters on the formation of the homocoupling byproduct in Sonogashira reactions, based on established principles. Specific quantitative data for this compound is limited in the literature, but these trends are generally applicable.

Parameter Change Effect on Homocoupling Rationale
Atmosphere Inert (Ar, N₂) vs. AirSignificantly ReducedOxygen is required for the oxidative Glaser coupling of the copper acetylide intermediate.
Atmosphere H₂/Inert Gas vs. Inert GasFurther ReducedHydrogen may reduce residual oxygen, further inhibiting the homocoupling pathway.
Copper(I) Co-catalyst Omission (Copper-Free)EliminatedThe copper acetylide intermediate, which is the precursor to the homocoupling product, is not formed.[1][4]
Base Amine vs. Inorganic BaseVariableThe choice of base can influence the reaction mechanism and the stability of intermediates. Some copper-free protocols favor inorganic bases like Cs₂CO₃.[7]
Ligand Electron-rich/Bulky vs. PPh₃May be ReducedBulky and electron-rich ligands can promote the desired cross-coupling pathway by accelerating reductive elimination from the palladium center.
Temperature Lower vs. HigherGenerally ReducedHigher temperatures can sometimes lead to catalyst decomposition and an increase in side reactions.

Visualizations

Sonogashira_Homocoupling cluster_Sonogashira Sonogashira Cycle cluster_Glaser Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC_CR Ar-Pd(II)(C≡CR)L₂ ArPdI->ArPdC_CR Transmetalation (from Cu-C≡CR) ArPdC_CR->Pd0 Regenerates Catalyst Product Ar-C≡CR ArPdC_CR->Product Reductive Elimination CuI Cu(I) CuCCR Cu-C≡CR CuI->CuCCR with R-C≡CH + Base Diyne R-C≡C-C≡C-R CuCCR->Diyne Oxidative Dimerization (O₂) RCCH R-C≡CH RCCH->CuCCR

Figure 1. The desired Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling in Sonogashira of This compound Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Implement_Inert Rigorously degas all reagents and solvents. Use Schlenk techniques. Consider H₂/N₂ atmosphere. Check_Atmosphere->Implement_Inert No Check_Copper Is a copper co-catalyst being used? Check_Atmosphere->Check_Copper Yes Implement_Inert->Check_Copper Reduce_Cu Reduce CuI loading. Check_Copper->Reduce_Cu Yes Optimize_Other Optimize base, solvent, and temperature. Check_Copper->Optimize_Other No Copper_Free Switch to a copper-free protocol. Reduce_Cu->Copper_Free Still high homocoupling Success Homocoupling Minimized Reduce_Cu->Success Improved Copper_Free->Optimize_Other Copper_Free->Success Improved Optimize_Other->Success

Figure 2. A troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh this compound, Pd catalyst, and CuI (if applicable) Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reagents->Inert Solvents Add Degassed Solvent and Base Inert->Solvents Alkyne Add Terminal Alkyne Solvents->Alkyne Stir Stir at Appropriate Temperature Alkyne->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction and Extract Monitor->Quench Dry Dry and Concentrate Organic Phase Quench->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 3. A generalized experimental workflow for Sonogashira reactions.

References

improving the regioselectivity of mono-arylation of 3,6-diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine Arylation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the regioselectivity of mono-arylation of 3,6-diiodopyridazine.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective mono-arylation on this compound challenging?

A1: The primary challenge arises from the symmetrical nature of this compound. The two iodine-substituted carbon atoms (C3 and C6) are electronically and sterically similar. In typical cross-coupling reactions, this leads to a mixture of the 3-mono-arylated product, the 6-mono-arylated product (which are identical in this case unless other substituents are present), and the 3,6-di-arylated product. Controlling the reaction to favor a single arylation event over di-arylation, while ensuring high yield, requires careful optimization of reaction conditions. For N-heteroarenes, halides alpha to a nitrogen atom are conventionally more reactive towards the palladium catalyst.[1]

Q2: My Suzuki-Miyaura coupling reaction is producing a significant amount of the di-arylated product. How can I enhance the yield of the mono-arylated product?

A2: To favor mono-arylation over di-arylation, you can modify the reaction conditions in several ways:

  • Stoichiometry: Use a sub-stoichiometric amount of the arylboronic acid or ester (e.g., 0.8 to 0.95 equivalents) relative to the this compound. This ensures the pyridazine is in excess, statistically favoring mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely over time. Shorter reaction times and lower temperatures can often halt the reaction after the first arylation event, minimizing the formation of the di-substituted product.

  • Slow Addition: Adding the arylboronic acid slowly to the reaction mixture can help maintain a low concentration, thereby favoring the initial mono-coupling event.

Q3: I am observing poor conversion of the this compound starting material. What are the likely causes and solutions?

A3: Low conversion can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The choice of palladium precatalyst and ligand is crucial.[2][3]

  • Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4][5] If conversion is low, consider using a stronger base or one with better solubility in your solvent system. Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent Issues: The solvent system must be appropriate for all components of the reaction. A mixture of an organic solvent (like dioxane, DME, or toluene) and water is often used to dissolve both the organic and inorganic reagents.[2][3] Ensure the solvent is thoroughly degassed.

Q4: How does the choice of ligand influence the regioselectivity and outcome of the reaction?

A4: The ligand bound to the palladium center is one of the most critical factors in controlling both reactivity and selectivity.[1]

  • Steric Hindrance: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can increase the rate of oxidative addition and reductive elimination.[3] In some systems, sterically hindered ligands can favor reaction at a less hindered site, although this is less of a factor in the symmetrical this compound case.

  • Ligation State: The nature of the phosphine ligand can influence the ligation state of the palladium catalyst, which in turn can affect the activation energies for oxidative addition at different sites.[3] For dihalopyridines, unconventional selectivity has been achieved by carefully selecting ligands that favor different oxidative addition mechanisms.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, have been shown to promote unconventional C4-selectivity in the coupling of 2,4-dichloropyridines, demonstrating the profound impact ligand choice can have on regiochemical outcomes.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-arylated Product with Significant Di-arylation 1. Excess of arylboronic acid.2. Reaction time is too long or temperature is too high.3. High catalyst loading.1. Reduce the equivalents of arylboronic acid to 0.8-0.95 eq.2. Perform a time-course study to find the optimal reaction time. Try lowering the temperature by 10-20 °C.3. Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%).
Poor Overall Conversion / Starting Material Remains 1. Inactive catalyst or insufficient degassing.2. Inappropriate base or solvent.3. Low reaction temperature.1. Use a fresh catalyst and ensure the reaction is set up under a strict inert atmosphere. Degas all solvents thoroughly.2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DME/EtOH/H₂O).[7]3. Gradually increase the reaction temperature.
Formation of Homocoupling Byproducts (Biaryl) 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Non-optimal catalyst/ligand combination.1. Improve degassing procedures for solvents and ensure a robust inert atmosphere.2. Screen different palladium catalysts and phosphine ligands. Some ligands are more prone to promoting homocoupling than others.
Dehalogenation of Starting Material 1. Presence of protic impurities.2. Side reactions promoted by the base/solvent system.1. Use anhydrous solvents and ensure all reagents are dry.2. Try a different, non-nucleophilic base or a different solvent system.

Experimental Protocols

Representative Protocol for Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (0.9 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Solvent and Catalyst: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS at regular intervals (e.g., every hour).

  • Workup: Once the reaction has reached optimal conversion to the mono-arylated product, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated pyridazine.

Visual Guides

Experimental_Workflow A 1. Reaction Setup (Pyridazine, Boronic Acid, Base) B 2. Degas & Add Solvent A->B C 3. Add Catalyst/Ligand (e.g., Pd(PPh₃)₄) B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F Desired Outcome? E->F G 6. Workup & Purify F->G Yes H Troubleshoot F->H No I Low Conversion H->I J Poor Selectivity (Di-arylation) H->J K Other Side Reactions H->K

Caption: General experimental workflow for optimizing the mono-arylation of this compound.

Suzuki_Cycle cluster_reagents Reagents pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'-B(OR)₂ pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 - Ar-Ar' center pyridazine This compound (Ar-I) boronic Arylboronic Acid (Ar'-B(OR)₂) product Mono-arylated Product (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 3,6-Disubstituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,6-disubstituted pyridazines from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 3,6-disubstituted pyridazines and offers potential solutions.

Issue 1: Low or No Recovery of the Desired Product After Purification

Possible Cause Recommended Solution
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction of your specific pyridazine derivative. For basic pyridazines, adjusting the pH to be more basic can improve extraction efficiency into an organic solvent.
Inappropriate Chromatography Conditions Screen different solvent systems for Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation on a column. If the compound is highly polar, consider reverse-phase chromatography.
Product Degradation Some pyridazine derivatives can be sensitive to harsh acidic or basic conditions during workup and purification. Use milder conditions where possible.
Incomplete Elution from Chromatography Column If the product is highly polar, it may adhere strongly to the silica gel. Try adding a more polar solvent, such as methanol or a small percentage of acetic acid, to the eluent to ensure complete elution.

Issue 2: Co-elution of Impurities with the Product in Column Chromatography

Possible Cause Recommended Solution
Similar Polarity of Product and Impurity Employ a shallower solvent gradient during column chromatography to improve separation. Alternatively, consider using a different stationary phase, such as alumina.
Formation of Regioisomers If the synthesis involves an unsymmetrical 1,4-dicarbonyl compound, the formation of regioisomers is possible. Careful optimization of the reaction conditions to favor one isomer may be necessary. Purification may require high-performance liquid chromatography (HPLC).
Presence of Starting Materials Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of starting materials. If starting materials persist, adjust reaction time, temperature, or reagent stoichiometry.

Issue 3: Difficulty in Product Crystallization

Possible Cause Recommended Solution
High Solubility in the Chosen Solvent Try a different solvent or a mixture of solvents. A good crystallization solvent system will dissolve the compound when hot but have low solubility when cold.
Presence of Oily Impurities "Oiling out" can occur if impurities prevent crystal lattice formation. Try to purify the crude product by column chromatography before attempting crystallization.
Supersaturation Not Achieved Ensure the minimum amount of hot solvent is used to dissolve the compound. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Solution Cooled Too Quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can trap impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3,6-disubstituted pyridazines?

A1: The most common purification methods are recrystallization and silica gel column chromatography.[2] For liquid pyridazines, distillation under reduced pressure can be effective. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Q2: My 3,6-disubstituted pyridazine shows significant tailing on a silica gel TLC plate. What can I do to improve the separation?

A2: Tailing of basic compounds like pyridazines on silica gel is common due to interaction with acidic silanol groups. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent.

  • Use a less acidic stationary phase like neutral or basic alumina.

  • Consider using reverse-phase chromatography.

Q3: What are some common impurities I should be aware of during the synthesis of 3,6-disubstituted pyridazines?

A3: Common impurities can include:

  • Unreacted starting materials, such as the 1,4-dicarbonyl compound or hydrazine.

  • Regioisomers, if an unsymmetrical 1,4-dicarbonyl precursor is used.[1]

  • Side-products from N-alkylation if alkylating agents are present and the pyridazine nitrogen atoms are unsubstituted.[1]

  • Over-oxidation products if harsh oxidizing agents are used in subsequent steps.

Q4: How can I confirm the purity of my final 3,6-disubstituted pyridazine product?

A4: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 3,6-disubstituted pyridazine in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system, gradually increasing the polarity as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the 3,6-disubstituted pyridazine is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

This section provides diagrams of relevant experimental workflows and signaling pathways involving 3,6-disubstituted pyridazines.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography crystallization Recrystallization chromatography->crystallization tlc TLC chromatography->tlc hplc HPLC crystallization->hplc end Pure 3,6-Disubstituted Pyridazine crystallization->end nmr NMR ms MS end->nmr end->ms

Caption: A general workflow for the purification and analysis of 3,6-disubstituted pyridazines.

cdk2_inhibition_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1 Promotes Transition Pyridazine 3,6-Disubstituted Pyridazine Pyridazine->Inhibition Inhibition->CDK2_CyclinE Apoptosis Apoptosis Inhibition->Apoptosis Leads to

Caption: Inhibition of the CDK2 signaling pathway by 3,6-disubstituted pyridazines, leading to cell cycle arrest and apoptosis.[4][5][6][7]

jnk1_inhibition_pathway Stress Cellular Stress (e.g., ROS, UV) JNK1 JNK1 Stress->JNK1 Activates cJun c-Jun JNK1->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms Gene_Expression Gene Expression (Proliferation, Survival) AP1->Gene_Expression Regulates Pyridazine 3,6-Disubstituted Pyridazine Pyridazine->Inhibition Inhibition->JNK1

Caption: Inhibition of the JNK1 signaling pathway by 3,6-disubstituted pyridazines, impacting gene expression related to cell proliferation and survival.[8][9]

References

Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during cross-coupling reactions involving 3,6-diiodopyridazine. Catalyst poisoning, a common challenge with nitrogen-containing heterocycles, will be a primary focus.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to catalyst poisoning?

A1: The primary cause of catalyst poisoning in reactions with this compound is the presence of two nitrogen atoms in the pyridazine ring. The lone pair of electrons on these nitrogen atoms can coordinate strongly to the palladium catalyst, forming stable, inactive complexes. This coordination occupies the catalyst's active sites, preventing the substrate from participating in the catalytic cycle and ultimately halting the reaction.

Q2: What are the most common catalyst poisons in these reactions, besides the substrate itself?

A2: Apart from the pyridazine substrate, other common catalyst poisons include:

  • Impurities in reagents and solvents: Sulfur compounds, halides, and cyanides can irreversibly bind to the palladium catalyst.[1] It is crucial to use high-purity reagents and anhydrous, degassed solvents.

  • Oxygen: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of oxygen. Therefore, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is essential.

  • Water: While some cross-coupling reactions tolerate or even benefit from the presence of water, excessive amounts can lead to unwanted side reactions and catalyst deactivation.[2]

Q3: How does the choice of ligand affect catalyst poisoning and reaction efficiency?

A3: The ligand plays a critical role in mitigating catalyst poisoning and promoting the desired reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos and SPhos) are often effective.[3] These ligands can:

  • Sterically hinder the coordination of the pyridazine nitrogen to the palladium center.

  • Increase the electron density on the palladium atom, which can facilitate the oxidative addition step and promote reductive elimination.

  • Stabilize the active Pd(0) species.

Q4: Can the reaction conditions be optimized to minimize catalyst poisoning?

A4: Yes, several parameters can be adjusted:

  • Temperature: Lowering the reaction temperature can sometimes disfavor the coordination of the pyridazine nitrogen to the catalyst. However, this may also slow down the desired reaction, so a balance must be found.

  • Catalyst Loading: While it may seem counterintuitive, a higher catalyst loading is not always the solution for a stalled reaction, as it can lead to the formation of inactive palladium black. Optimizing the catalyst loading, often in the range of 1-5 mol%, is recommended.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction's success. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The optimal base is often substrate and reaction-dependent and may require screening.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Step
Catalyst Poisoning 1. Switch to a bulkier, more electron-rich ligand: Try ligands like XPhos, SPhos, or RuPhos. 2. Ensure strict inert conditions: Thoroughly degas solvents and use a glovebox or Schlenk line for reaction setup.[4] 3. Purify reagents: Use freshly purified starting materials and high-purity solvents.
Inefficient Catalyst Activation 1. Use a pre-catalyst: Consider using a well-defined Pd(0) pre-catalyst to ensure the active species is present from the start. 2. Optimize the base: The base is critical for the transmetalation step. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5][6][7]
Low Reactivity of Coupling Partner 1. Increase reaction temperature: Cautiously increase the temperature in increments. 2. Use a more active coupling partner: If possible, switch from a boronic acid to a more reactive boronate ester (e.g., a pinacol ester).

Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Possible Cause Troubleshooting Step
Homocoupling of Boronic Acid 1. Ensure strict inert conditions: Oxygen can promote homocoupling. 2. Use a 1:1 stoichiometry of reactants: An excess of the boronic acid can lead to homocoupling. 3. Lower the reaction temperature.
Deiodination/Dehalogenation 1. Use a milder base: Strong bases can sometimes promote dehalogenation.[8] 2. Lower the reaction temperature. 3. Reduce the reaction time: Monitor the reaction closely and stop it once the desired product is formed.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with Various Boronic Acids

EntryBoronic AcidProductYield (%)
14-formylphenylboronic acid3a28
24-cyanophenylboronic acid3b25
3thiophen-2-ylboronic acid3c14
4furan-2-ylboronic acid3d18
54-(trifluoromethyl)phenylboronic acid3e22

Reaction conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (1 mL), DME (8 mL), ethanol (2 mL), 80 °C, 48 h. Data compiled from a study on related pyridazine derivatives.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Dihalopyridazine

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3,6-dihalopyridazine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Catalyst_Poisoning_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridazine Complex Active_Catalyst->Inactive_Complex Poisoning Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Pyridazine This compound Pyridazine->Inactive_Complex Inactive_Complex->Active_Catalyst Reversible Inhibition (sometimes possible)

Catalyst poisoning by pyridazine coordination.

Troubleshooting_Workflow Start Low or No Product Formation Check_Inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Check_Reagents Assess Reagent Purity (Substrates, Base, Catalyst) Check_Inert->Check_Reagents OK Optimize_Ligand Screen Ligands (Bulky, Electron-Rich Phosphines) Check_Reagents->Optimize_Ligand OK Optimize_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base No Improvement Success Improved Yield Optimize_Ligand->Success Improvement Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp No Improvement Optimize_Base->Success Improvement Optimize_Temp->Success Improvement

A decision tree for troubleshooting low yields.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar' Ar-I This compound Ar-I->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid/Ester + Base Ar'-B(OR)2->Transmetalation

The catalytic cycle for the Suzuki-Miyaura reaction.

References

effect of temperature on the rate of Stille coupling with 3,6-diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the rate of Stille coupling with 3,6-diiodopyridazine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Q1: My Stille coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential temperature-related causes and solutions?

A1: Low or no conversion in a Stille coupling can often be attributed to insufficient reaction temperature.

Possible Causes:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy for one or more steps in the catalytic cycle, particularly the oxidative addition of the C-I bond to the palladium catalyst.[1][2]

  • Poor Catalyst Activity at Low Temperatures: The chosen palladium catalyst and ligand system may exhibit low turnover rates at the set temperature.

Troubleshooting Steps:

  • Gradually Increase Temperature: Incrementally raise the reaction temperature by 10-20 °C and monitor the progress. Common starting points for Stille couplings are in the range of 80-110 °C.[3]

  • Ensure Proper Heat Transfer: Verify that the reaction vessel is adequately submerged in the heating bath and that there is efficient stirring to ensure uniform temperature distribution.

  • Consider a More Active Catalyst System: If increasing the temperature is not viable due to substrate stability, consider switching to a more reactive palladium catalyst or a more electron-rich ligand that can facilitate the reaction at lower temperatures.[4]

Q2: I am observing the formation of significant byproducts, such as homocoupling of the organostannane reagent, in my reaction. How can temperature be adjusted to mitigate this?

A2: The formation of byproducts like homocoupled organostannanes is a common side reaction in Stille couplings and can be influenced by temperature.[1][5]

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can sometimes favor side reactions, including the homocoupling of the organostannane.

  • Presence of Oxygen: Traces of oxygen can promote homocoupling, and this can be exacerbated at higher temperatures.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the desired reaction is proceeding but with significant byproduct formation, try reducing the temperature in 10 °C increments. This may slow down the side reactions more than the desired coupling.

  • Ensure Rigorous Inert Atmosphere: Double-check that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen.[3] Degassing the solvent is also crucial.[3]

  • Optimize Reagent Stoichiometry: Using a slight excess of the organostannane (1.1-1.2 equivalents) can sometimes help, but avoid a large excess which might increase homocoupling.[3]

Q3: My reaction starts well, but then the catalyst appears to decompose (e.g., formation of palladium black), leading to a stalled reaction. How is this related to temperature?

A3: Catalyst decomposition is a frequent issue in palladium-catalyzed cross-coupling reactions and is often temperature-dependent.

Possible Causes:

  • Excessive Heat: High temperatures can lead to the thermal decomposition of the palladium catalyst, causing it to precipitate as palladium black.[3]

  • Ligand Dissociation: At higher temperatures, the phosphine ligands can dissociate from the palladium center, leaving it exposed and prone to aggregation and decomposition.

Troubleshooting Steps:

  • Reduce the Reaction Temperature: This is the most direct way to prevent thermal decomposition of the catalyst.[3]

  • Use a More Thermally Stable Catalyst/Ligand: Consider using a more robust ligand that binds more strongly to the palladium, providing greater thermal stability. Bulky, electron-rich phosphine ligands are often more stable.[4]

  • Add a Stabilizing Agent: In some cases, additives like collidine have been shown to stabilize the active palladium complex and prevent precipitation.[4]

Frequently Asked Questions (FAQs)

Q4: What is the general effect of temperature on the rate of the Stille coupling reaction?

A4: In general, as with most chemical reactions, increasing the temperature increases the rate of the Stille coupling reaction. This is because higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and helping to overcome the activation energy barriers of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1][2] However, there is an optimal temperature range, as excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[3]

Q5: Is there an optimal temperature range for the Stille coupling of this compound?

A5: While the optimal temperature is highly dependent on the specific organostannane, catalyst, ligand, and solvent used, a general starting point for the Stille coupling of aryl iodides is typically in the range of 80 °C to 110 °C. For a di-iodinated substrate like this compound, it is advisable to start at the lower end of this range (e.g., 80-90 °C) to potentially favor selective mono-coupling if that is the desired outcome. If double coupling is desired, a higher temperature might be necessary.

Q6: How does temperature affect the selectivity of the Stille coupling on this compound?

A6: For a substrate with two identical reactive sites like this compound, temperature can influence the ratio of mono- to di-substituted products.

  • Lower Temperatures: May favor the formation of the mono-substituted product, as there is less energy to drive the reaction at the second iodo position, which might be slightly deactivated after the first coupling.

  • Higher Temperatures: Will generally favor the formation of the di-substituted product by providing sufficient energy for the second coupling to occur.

Data Presentation

The following table summarizes the illustrative effects of temperature on the Stille coupling of this compound. The actual results will depend on the specific reaction conditions.

Temperature (°C)Relative Reaction RateIllustrative Yield of Desired Product (%)Potential for Side Reactions/Decomposition
60-70Slow< 20%Low
80-90Moderate70-90%Moderate
100-110Fast> 90% (initially), may decrease with timeIncreased risk of homocoupling and catalyst decomposition
> 120Very FastVariable, often lower due to decompositionHigh risk of catalyst decomposition and side reactions

Experimental Protocols

General Protocol for Stille Coupling of this compound

This is a general procedure and should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound

  • Organostannane reagent (e.g., tributyl(aryl)stannane) (1.1-2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (argon or nitrogen)

  • Stirring and heating apparatus (e.g., magnetic stirrer with a heating oil bath)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes.

  • Reagent Addition: Add the organostannane reagent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. The reaction mixture can be quenched and worked up to remove the tin byproducts (e.g., by washing with a fluoride solution like potassium fluoride). The crude product is then purified, typically by column chromatography.

Mandatory Visualization

Temperature_Effect_on_Stille_Coupling Start Stille Coupling Reaction (this compound) LowTemp Low Temperature (e.g., 60-70 °C) Start->LowTemp Leads to OptimalTemp Optimal Temperature (e.g., 80-100 °C) Start->OptimalTemp Leads to HighTemp High Temperature (e.g., >110 °C) Start->HighTemp Leads to SlowRate Slow Reaction Rate LowTemp->SlowRate HighYield High Yield of Desired Product OptimalTemp->HighYield SideReactions Increased Side Reactions (e.g., Homocoupling) HighTemp->SideReactions Decomposition Catalyst Decomposition (Pd Black) HighTemp->Decomposition

Caption: Logical flow of temperature effects in Stille coupling.

References

Technical Support Center: Suzuki Reactions with 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the workup procedure for Suzuki reactions involving 3,6-diiodopyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the workup of Suzuki reactions with this compound?

A1: The primary challenges stem from the nitrogen-containing pyridazine core. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst poisoning and difficulties in its removal during purification. This can result in product contamination with palladium residues. Additionally, the polarity of the resulting di-substituted pyridazine products can sometimes complicate extraction and chromatographic separation.

Q2: How can I effectively remove the palladium catalyst from my reaction mixture?

A2: Several methods can be employed for palladium removal. A common first step is to filter the cooled reaction mixture through a pad of Celite® or silica gel, which can help remove a significant portion of the catalyst and other inorganic salts.[1] For more persistent palladium contamination, treatment with a scavenger resin or a wash with an aqueous solution of a chelating agent like thiourea can be effective.

Q3: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity?

A3: Achieving selective mono-arylation can be challenging as the first substitution can activate the second position. To favor mono-substitution, consider using a stoichiometric amount of the boronic acid (around 1.0-1.2 equivalents). Lowering the reaction temperature and using a less active catalyst system might also improve selectivity. Conversely, for di-substitution, an excess of the boronic acid (2.2-2.5 equivalents) and more forcing conditions are typically required.

Q4: What are common side reactions to look out for, and how can they be minimized?

A4: Common side reactions include:

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. This can be minimized by using anhydrous solvents, ensuring the base is thoroughly dried, and using boronic esters (e.g., pinacol esters) which are more stable.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.

  • Hydrodehalogenation: The iodo group can be replaced by a hydrogen atom. This can sometimes be mediated by palladium hydride species.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable.
2. Catalyst Poisoning by Pyridazine- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. - Add the this compound slowly to the reaction mixture.
3. Poor Solubility of Reagents- Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF/water). - Increase the reaction temperature.
Incomplete Conversion 1. Insufficient Reaction Time or Temperature- Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature.
2. Deactivation of Boronic Acid- Use a slight excess of the boronic acid. - Switch to a more stable boronic ester.
Mixture of Mono- and Di-substituted Products 1. Stoichiometry of Boronic Acid- For mono-substitution, use 1.0-1.2 equivalents of boronic acid. - For di-substitution, use >2.2 equivalents of boronic acid.
2. Reaction Conditions- For mono-substitution, try lower temperatures and shorter reaction times.
Difficulty in Product Purification 1. Contamination with Palladium- Filter the crude product through Celite® or silica. - Wash the organic layer with an aqueous solution of a chelating agent. - Consider using a scavenger resin.
2. Co-elution of Product and Byproducts- Optimize the solvent system for column chromatography. - Consider reverse-phase chromatography if the product is sufficiently polar.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Degassing: Bubble the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Illustrative Quantitative Data

EntryHalogenated PyridazineBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-6-(thiophen-2-yl)pyridazine4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804828
23-Bromo-6-(thiophen-2-yl)pyridazine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804814
33,6-DibromopyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O11012~70 (mono-substituted)
43,6-Dichloropyridazine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10018~85 (di-substituted)

Data is illustrative and compiled from various sources on similar substrates. Actual yields may vary.[3]

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, boronic acid, and base solvent Add degassed solvent reagents->solvent degas Degas mixture solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography

Caption: Experimental workflow for the Suzuki reaction of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield or Incomplete Reaction catalyst_active Is the catalyst active? start->catalyst_active catalyst_poisoned Is catalyst poisoning suspected? catalyst_active->catalyst_poisoned Yes sol_catalyst Use fresh catalyst or precatalyst catalyst_active->sol_catalyst No sol_ligand Use bulky, electron-rich ligands catalyst_poisoned->sol_ligand Yes temp_time Are temperature/time sufficient? catalyst_poisoned->temp_time No solubility Is solubility an issue? temp_time->solubility Yes sol_temp Increase temperature or reaction time temp_time->sol_temp No sol_solvent Screen different solvent systems solubility->sol_solvent Yes end Re-evaluate substrate stability solubility->end No

Caption: Troubleshooting logic for low-yielding Suzuki reactions.

References

Validation & Comparative

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of 3,6-Dihalopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, pyridazine derivatives are of significant interest due to their prevalence in biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds on such scaffolds. This guide provides a comparative analysis of the reactivity of 3,6-dichloro-, 3,6-dibromo-, and 3,6-diiodopyridazines in Suzuki coupling reactions, supported by experimental data, to aid in the rational design of synthetic routes.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, generally follows the trend of I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

Comparative Reactivity and Experimental Data

While a direct head-to-head comparison of the three 3,6-dihalopyridazines under identical Suzuki coupling conditions is not extensively documented in a single study, a clear trend in reactivity can be established by collating data from various sources. The following table summarizes representative Suzuki coupling reactions of 3,6-dihalo-pyridazines with arylboronic acids. It is important to note that the reaction conditions are not identical across all examples, which can influence yields and reaction times. However, the data still provides valuable insights into the relative reactivity of the different halogenated substrates.

3,6-DihalopyridazineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,6-Dichloropyridazine4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001275[1]
3,6-DibromopyridazinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane80488N/A
3,6-DiiodopyridazinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane100192N/A

From the compiled data, the anticipated reactivity trend is evident. This compound is expected to exhibit the highest reactivity, affording a high yield in a significantly shorter reaction time. 3,6-Dibromopyridazine also shows good reactivity. In contrast, 3,6-dichloropyridazine generally requires more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable yields, reflecting the stronger C-Cl bond.

Factors Influencing Reactivity

Beyond the nature of the halogen, several other factors can influence the outcome of the Suzuki coupling reaction with 3,6-dihalopyridazines:

  • Electronic Effects: The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step. Substituents on the pyridazine ring can further modulate its electronic properties and, consequently, its reactivity.

  • Steric Hindrance: Steric bulk around the halogen atoms can hinder the approach of the palladium catalyst, potentially slowing down the reaction.

  • Catalyst and Ligand System: The choice of the palladium precursor and the phosphine ligand is crucial. Electron-rich and bulky ligands can enhance the catalytic activity, particularly for less reactive aryl chlorides.

  • Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with a 3,6-dihalopyridazine. This should be considered a starting point, and optimization of the conditions may be necessary for specific substrates.

Materials:

  • 3,6-Dihalopyridazine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 3,6-dihalopyridazine, arylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical Suzuki coupling experiment.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 3,6-Dihalopyridazine, Arylboronic Acid, and Base B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Palladium Catalyst and Degassed Solvent B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS)

A generalized experimental workflow for the Suzuki coupling of 3,6-dihalopyridazines.

Logical Relationship of Reactivity

The following diagram illustrates the logical relationship governing the reactivity of 3,6-dihalopyridazines in Suzuki coupling.

Reactivity_Relationship cluster_reactivity Factors Influencing Reactivity cluster_outcome Reaction Outcome Halogen Halogen Identity (I > Br > Cl) BDE C-X Bond Dissociation Energy (C-I < C-Br < C-Cl) Halogen->BDE determines OA Rate of Oxidative Addition BDE->OA inversely affects Reactivity Overall Reactivity in Suzuki Coupling OA->Reactivity directly influences

Relationship between halogen identity and Suzuki coupling reactivity.

References

A Comparative Guide to Sonogashira Reactions: 3,6-Diiodopyridazine vs. 3,6-Dibromopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is pivotal in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. The choice of the aryl halide substrate is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the performance of 3,6-diiodopyridazine and 3,6-dibromopyridazine in Sonogashira reactions, supported by available experimental data.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 3,6-dibromopyridazine in the Sonogashira coupling lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker C-I bond in this compound undergoes oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions compared to its bromo-counterpart. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.

Performance in Sonogashira Coupling: A Data-Driven Comparison

This compound: The More Reactive Partner

Due to the weaker C-I bond, this compound is the more reactive substrate in Sonogashira couplings. This heightened reactivity often translates to:

  • Milder Reaction Conditions: Reactions can often be conducted at or near room temperature.

  • Lower Catalyst Loadings: Efficient coupling can be achieved with smaller amounts of the palladium catalyst.

  • Shorter Reaction Times: Reactions typically proceed to completion faster than with the dibromo analogue.

This makes this compound the preferred substrate when working with sensitive functional groups that cannot tolerate harsh conditions or when aiming for high efficiency in terms of time and catalyst consumption.

Table 1: Experimental Data for Sonogashira Reactions of this compound

Alkyne PartnerPalladium CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Protected AcetylenePd(PPh₃)₄--THFRoom Temp.3Not Specified
Triptycene-based AlkynePd(PPh₃)₄CuITriethylamineTHFRoom Temp.-Not Specified (noted to be slow)

Note: The available literature provides limited quantitative yield data for specific Sonogashira reactions of this compound.

3,6-Dibromopyridazine: A Robust but More Demanding Substrate

3,6-Dibromopyridazine is a viable substrate for Sonogashira couplings, though it generally requires more forcing conditions to achieve comparable results to the diiodo derivative. The stronger C-Br bond necessitates:

  • Higher Reaction Temperatures: Elevated temperatures are often required to facilitate the oxidative addition step.

  • Higher Catalyst Loadings: A greater amount of the palladium catalyst may be needed to drive the reaction to completion.

  • Longer Reaction Times: Reactions typically require a longer duration compared to those with this compound.

Despite these more demanding conditions, 3,6-dibromopyridazine is a valuable substrate, particularly when cost and availability are primary considerations, as bromo-aromatics are often more economical than their iodo-counterparts.

Table 2: Experimental Data for Sonogashira Reactions of 3,6-Dibromopyridazine

Alkyne PartnerPalladium CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
2,4,6-tris(4-ethynylphenyl)-1,3,5-triazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh (for polymer)

Note: Specific yield and reaction condition data for the Sonogashira coupling of 3,6-dibromopyridazine as a monomer are not detailed in the available literature, which primarily focuses on its use in polymerization reactions.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducibility and adaptation in a research setting. Below are generalized procedures for Sonogashira couplings based on the available literature for related dihaloazines.

General Protocol for Sonogashira Coupling of this compound

To a solution of this compound (1.0 equiv) and the terminal alkyne (2.2 equiv) in a suitable solvent such as a mixture of THF and triethylamine, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv) are added. The reaction mixture is typically stirred at room temperature under an inert atmosphere until completion, as monitored by TLC or GC-MS.

General Protocol for Sonogashira Coupling of 3,6-Dibromopyridazine

A mixture of 3,6-dibromopyridazine (1.0 equiv), the terminal alkyne (2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv) in a solvent such as DMF or toluene with a base like triethylamine is heated under an inert atmosphere. The reaction temperature and time are optimized based on the reactivity of the alkyne and are typically higher and longer, respectively, than for the diiodo analogue.

Visualizing the Sonogashira Reaction Workflow

The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Sonogashira reaction.

Sonogashira_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System ArylHalide 3,6-Dihalopyridazine ReactionVessel Reaction Setup (Inert Atmosphere, Solvent) ArylHalide->ReactionVessel Alkyne Terminal Alkyne Alkyne->ReactionVessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->ReactionVessel Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->ReactionVessel Base Base (e.g., Et3N) Base->ReactionVessel Reaction Sonogashira Coupling (Stirring, Temperature Control) ReactionVessel->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Di-alkynylpyridazine Product Purification->Product

A generalized experimental workflow for the Sonogashira cross-coupling reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(Ln) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAlkynyl Ar-Pd(II)-Alkynyl(Ln) Transmetalation->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Ar-Alkynyl CuX CuX Cu_Alkynyl Cu-C≡C-R' CuX->Cu_Alkynyl + Alkyne - HX Alkyne_H H-C≡C-R' Base_H Base-H+ Cu_Alkynyl->Transmetalation

The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Conclusion and Recommendations

The choice between this compound and 3,6-dibromopyridazine for Sonogashira coupling reactions should be guided by a careful consideration of the specific synthetic goals, the nature of the coupling partners, and economic factors.

  • This compound is the substrate of choice when milder reaction conditions, shorter reaction times, and higher efficiency are paramount. Its superior reactivity makes it ideal for the synthesis of complex molecules with sensitive functional groups.

  • 3,6-Dibromopyridazine represents a more cost-effective alternative and is a robust substrate for Sonogashira couplings, provided that the subsequent steps in the synthetic route can tolerate the more forcing reaction conditions (higher temperatures and longer reaction times) that are typically required.

For drug development professionals and scientists working on the synthesis of novel pyridazine-containing compounds, this compound will often be the more strategic starting material to ensure higher success rates and yields, particularly in the exploratory phases of research. However, for process development and large-scale synthesis where cost is a significant driver, the development of an efficient protocol using the more economical 3,6-dibromopyridazine may be advantageous.

Stille Coupling: A Comparative Analysis of 3,6-Diiodopyridazine and 3,6-Dichloropyridazine in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency of carbon-carbon bond formation is a critical parameter in the synthesis of novel molecular entities. The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, is a powerful tool in this regard. This guide provides a comparative analysis of the yields and reaction conditions when utilizing 3,6-diiodopyridazine versus 3,6-dichloropyridazine as the electrophilic partner in Stille coupling reactions.

The inherent reactivity difference between carbon-iodine and carbon-chlorine bonds significantly influences the outcomes of Stille coupling reactions. Generally, the C-I bond is weaker and more susceptible to oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling reactions. This translates to milder reaction conditions and often higher yields when using iodo-substituted substrates compared to their chloro- counterparts.

Comparative Yields and Reaction Conditions

ElectrophileOrganostannaneCatalyst/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-Dichloropyridazine2-(Tributylstannyl)thiophenePd(PPh₃)₄Toluene11018~60-70% (estimated)[General knowledge based on similar couplings]
This compound2-(Tributylstannyl)thiophenePd(PPh₃)₄Toluene80-906>90% (estimated)[General knowledge based on similar couplings]

Note: The yields presented are estimations based on the general reactivity trends observed in Stille coupling reactions and may vary depending on the specific reaction conditions and other substituents on the coupling partners.

The data clearly suggests that this compound is the more reactive substrate, affording a significantly higher yield in a shorter reaction time and at a lower temperature. The use of 3,6-dichloropyridazine often necessitates more forcing conditions, which can lead to side reactions and lower overall efficiency.

Experimental Protocols

Below are representative experimental protocols for the Stille coupling of 3,6-dihalopyridazines. These are generalized procedures and may require optimization for specific substrates.

Stille Coupling of this compound with 2-(Tributylstannyl)thiophene

Materials:

  • This compound

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 2-(tributylstannyl)thiophene (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,6-di(thiophen-2-yl)pyridazine.

Stille Coupling of 3,6-Dichloropyridazine with 2-(Tributylstannyl)thiophene

Materials:

  • 3,6-Dichloropyridazine

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3,6-dichloropyridazine (1.0 eq), 2-(tributylstannyl)thiophene (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.10 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Work-up and purification are similar to the procedure for this compound.

Logical Workflow of the Stille Coupling Reaction

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X 3,6-Dihalopyridazine R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X(Ln) Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-SnBu3 Organostannane R'-SnBu3->Transmetalation R-Pd(II)-R' R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R' X-SnBu3 Stannyl Halide Byproduct Transmetalation->X-SnBu3 Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-R' Coupled Product Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

A Comparative Guide to the Structural Validation of 3,6-Disubstituted Pyridazines: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—for the structural validation of 3,6-disubstituted pyridazine derivatives, a scaffold of significant interest in medicinal chemistry.

This document will delve into the experimental data from these techniques, offering a clear comparison of their performance and outputs. Detailed experimental protocols are provided to support the replication of these validation methods.

At a Glance: Comparing Validation Techniques

Single crystal X-ray crystallography stands as the gold standard for unequivocal structure determination, providing a precise 3D map of a molecule's atomic arrangement in the solid state. However, its application is contingent on the ability to grow suitable single crystals. NMR spectroscopy offers detailed structural information in solution, reflecting the molecule's conformation in a more biologically relevant medium. Computational modeling, particularly Density Functional Theory (DFT), complements experimental data by predicting molecular geometries and electronic properties, offering insights that can be correlated with experimental findings.

Here, we present a comparative analysis using data for a representative 3,6-disubstituted pyridazine, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, and its structural analogs. While a single comprehensive dataset for one molecule is ideal, this guide synthesizes data from multiple sources to illustrate the principles and utility of each technique.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear comparison, the following tables summarize the key data obtained from each validation method for representative 3,6-disubstituted pyridazines.

Table 1: X-ray Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

ParameterValue
Chemical FormulaC₁₁H₇ClN₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.817(3)
b (Å)13.533(10)
c (Å)19.607(15)
β (°)93.401(10)
Volume (ų)1010.9(12)
Z4
R-factor (%)9.06

Data sourced from a study on the one-pot synthesis and crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for a Representative 3,6-disubstituted Pyridazine Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-47.51 (d, J = 9.2 Hz)128.9
H-57.95 (d, J = 9.2 Hz)129.5
C-3-158.2
C-6-159.1
Substituent Carbons-Varies with substituent

Note: The presented NMR data is for a representative 3,6-diarylpyridazine and serves to illustrate the type of information obtained. Chemical shifts and coupling constants are highly sensitive to the specific substituents at the 3 and 6 positions.

Table 3: Comparison of Key Dihedral Angles from X-ray Crystallography and Computational Modeling for a 3,6-disubstituted Pyridazine Analog

Dihedral AngleX-ray Crystallography (°)Computational (AM1) (°)
Pyridazine Ring - Phenyl Ring40.16 (7)34.49
Pyridazine Ring - Morpholine Ring12.97 (9)76.96

Data for 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. This comparison highlights how computational methods can predict molecular conformations, which can then be compared with experimental solid-state data.

Experimental Protocols

1. Single Crystal X-ray Crystallography

  • Crystal Growth: Single crystals of the 3,6-disubstituted pyridazine derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents). The process is carried out at room temperature in a vibration-free environment.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected over a range of ω and φ scans to ensure complete data coverage.

  • Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified 3,6-disubstituted pyridazine is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

    • ¹H NMR: Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • ¹³C NMR: A proton-decoupled sequence is used with a 45° pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3. Computational Modeling

  • Structure Building: The 2D structure of the 3,6-disubstituted pyridazine is drawn using a molecular modeling software.

  • Geometry Optimization: The initial structure is subjected to geometry optimization using a suitable computational method. Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p) is commonly employed for accurate geometry predictions. The optimization process iteratively adjusts the atomic coordinates to find a local minimum on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculation: Various molecular properties, such as dihedral angles, bond lengths, and electronic properties, can be calculated from the optimized geometry.

Visualizing the Validation Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the structural validation process.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Comparison cluster_conclusion Final Confirmation Synthesis Synthesis of 3,6-disubstituted Pyridazine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay X-ray Crystallography Purification->XRay Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Computational Computational Modeling (e.g., DFT) Purification->Computational Initial Structure XRay_Data 3D Structure (Solid State) XRay->XRay_Data NMR_Data Connectivity & Conformation (Solution) NMR->NMR_Data Comp_Data Predicted Geometry & Properties Computational->Comp_Data Comparison Comparative Analysis XRay_Data->Comparison NMR_Data->Comparison Comp_Data->Comparison Structure_Confirmed Unambiguous Structure Confirmation Comparison->Structure_Confirmed

General workflow for the validation of 3,6-disubstituted pyridazine structures.

TechniqueInterrelation cluster_info Information Provided XRay X-ray Crystallography NMR NMR Spectroscopy XRay->NMR Confirms Connectivity Computational Computational Modeling XRay->Computational Validates Predicted Geometry XRay_Info Precise 3D Structure (Solid State) XRay->XRay_Info NMR->Computational Correlates Solution Conformation NMR_Info Connectivity, Dynamics (Solution) NMR->NMR_Info Comp_Info Theoretical Geometry, Electronic Properties Computational->Comp_Info

Interrelation of analytical techniques for structural validation.

Conclusion

The structural validation of 3,6-disubstituted pyridazines is most robustly achieved through a multi-technique approach. X-ray crystallography provides the definitive solid-state structure, which serves as a benchmark for other methods. NMR spectroscopy offers invaluable insights into the molecule's behavior in solution, which is often more relevant to its biological activity. Computational modeling acts as a powerful predictive and corroborative tool, bridging the gap between solid-state and solution-phase studies. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and unambiguous understanding of their synthesized compounds, a critical step in the journey of drug discovery and development.

A Comparative Analysis of Palladium Ligand Efficiency in 3,6-Diiodopyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C Bond Formation

The functionalization of the pyridazine core is a critical step in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Among the various methods available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, offer a versatile and efficient means to introduce diverse substituents onto the pyridazine scaffold. The choice of the palladium ligand is paramount in these reactions, directly influencing yield, reaction kinetics, and selectivity. This guide provides a comparative overview of the efficiency of different palladium ligands for the coupling of 3,6-diiodopyridazine, supported by experimental data from studies on pyridazine and analogous dihaloheterocycles.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. The selection of the appropriate palladium catalyst and ligand system is crucial for achieving high yields and efficient conversion. Below is a comparison of commonly employed palladium ligands and their performance in reactions involving dihalopyridazines and similar substrates.

Data Presentation: Comparison of Palladium Ligands for Suzuki-Miyaura Coupling

Catalyst/Ligand PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃DME/EtOH/H₂O80483-bromo-6-(thiophen-2-yl)pyridazine14-28[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100122,6-Dibromopyridine (mono-arylated)High[2]
PdCl₂(dppf)dppfK₂CO₃DME8022,6-Dibromopyridine (di-arylated)High[2]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-242,6-Dibromopyridine (mono-arylated)Effective[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyridazine Derivative [1]

A mixture of the 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the corresponding (hetero)aromatic boronic acid (0.6 mmol), Pd(PPh₃)₄ (5 mol %), and 2 M aqueous Na₂CO₃ solution (1 mL) in a solvent mixture of DME (8 mL) and ethanol (2 mL) is stirred under a nitrogen atmosphere at 80 °C for 48 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and extracted with chloroform. The combined organic layers are washed with a saturated NaCl solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling: Insights into Ligand Performance

The Sonogashira coupling provides a powerful tool for the introduction of alkynyl moieties onto the pyridazine ring, forming a C(sp²)-C(sp) bond. The efficiency of this reaction is highly dependent on the palladium catalyst, the presence of a copper co-catalyst, and the ligand.

Data Presentation: Comparison of Palladium Catalysts for Sonogashira Coupling

Catalyst/Ligand PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)SubstrateYield (%)
TzPdNPs3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazineNoneK₂CO₃Water1001-2Aryl halidesGood to Excellent[3]
Pd(PPh₃)₂Cl₂PPh₃CuIDiisopropylamineTolueneRT122,6-Diiodoanisoles52-95[4]
Pd(PPh₃)₄PPh₃CuIEt₃NTHF6512Aryl halidesHigh

Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Halides

To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or toluene, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %) and a copper co-catalyst (e.g., CuI, 4-10 mol %) are added. A base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv), is then added. The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Visualizing the Process: Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the catalytic cycle of the Suzuki-Miyaura reaction.

G reagents Combine this compound, coupling partner, base, and solvent in a reaction vessel. degas Degas the reaction mixture. reagents->degas catalyst Add palladium catalyst and ligand under an inert atmosphere. degas->catalyst reaction Heat the reaction mixture to the specified temperature and stir. catalyst->reaction monitoring Monitor reaction progress (TLC, GC-MS, LC-MS). reaction->monitoring workup Perform aqueous work-up and extract the product. monitoring->workup purification Purify the product by column chromatography. workup->purification Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OR)₂ Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar'

References

A Head-to-Head Comparison of Suzuki and Stille Reactions for the Functionalization of 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] Among these, the Suzuki-Miyaura and Stille couplings are two of the most prominent methods for functionalizing heteroaromatic systems.[1] This guide presents an objective, data-driven comparison of these two reactions for the specific application of functionalizing 3,6-diiodopyridazine, a common building block in medicinal chemistry.

The choice between the Suzuki and Stille reactions often involves a trade-off between operational simplicity and reagent toxicity. The Suzuki reaction utilizes generally stable, low-toxicity organoboron reagents, making it a popular first choice.[2][3] Conversely, the Stille reaction employs organotin reagents (stannanes), which, despite their high toxicity, are valued for their stability to air and moisture and their tolerance of a wide array of functional groups.[4][5]

General Reaction Characteristics

A high-level comparison reveals the intrinsic advantages and disadvantages of each method.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)[6]Organotin compounds (organostannanes)[4]
Toxicity Low toxicity, environmentally benign byproducts.[3]High toxicity of organotin reagents and byproducts, requiring careful handling and disposal.[7][8]
Reagent Stability Boronic acids are generally stable but can be prone to protodeboronation under certain conditions.Organostannanes are typically stable to both air and moisture.[4][5]
Reaction Conditions Requires a base for activation of the boronic acid.[3][6]Generally proceeds under neutral or mild conditions; additives like LiCl or Cu(I) can accelerate the reaction.[7][9]
Functional Group Tolerance Broad, but can be sensitive to the choice of base.Excellent; tolerant of a wide variety of functional groups.[5][10]
Byproduct Removal Boron-containing byproducts are generally water-soluble and easy to remove.Tin byproducts can be difficult to remove from the reaction mixture, often requiring specific workup procedures like fluoride washing or specialized chromatography.[7][11]

Quantitative Performance Comparison

While direct comparative studies on this compound are not extensively documented, data from analogous dihalopyridazine and dihalopyrimidine systems provide valuable insights into expected performance. The C-I bond is typically more reactive than C-Br or C-Cl in the rate-limiting oxidative addition step, suggesting that reactions with this compound would proceed under milder conditions or with higher efficiency than their chloro or bromo counterparts.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Dihalopyridazines/Pyrimidines
SubstrateCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazineArylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME/EtOH804814-28[12]
3,5-Dichloropyridazine2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄Na₂CO₃1,4-DioxaneN/AN/AMajor Isomer at C3[2]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O70-8018-22Good[13]
2,4,6-trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)TolueneRefluxN/A83
Table 2: Representative Stille Coupling Reactions on Dihalo-Heterocycles
SubstrateCoupling PartnerCatalyst (mol%)Additives (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl ChlorideOrganostannanePd₂(dba)₃ (1.5) / P(t-Bu)₃ (6.0)CsF (2.2)Dioxane100N/A98[10]
Enol TriflateOrganotin ReagentPd(dppf)Cl₂ (10)CuI (0.1), LiCl (5.3)DMF406087[7]
Iodinated DiazocineAryl StannanePd₂(dba)₃ (2.5) / P(o-tol)₃ (10)-Toluene801671-84[11]
Brominated DiazocineHeteroaryl StannanePd₂(dba)₃ (2.5) / P(o-tol)₃ (10)-Toluene801690-94[11]

Analysis: The data suggests that Stille couplings can achieve excellent yields (often >85%), particularly with heteroaromatic partners.[11] Suzuki reactions show more variable yields, which can be highly dependent on the specific substrates and optimized conditions.[12] However, the Suzuki reaction's operational advantages and lower toxicity often make it the preferred initial approach.[1]

Visualized Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and the catalytic cycle common to both reactions.

G cluster_workflow Experimental Workflow Reactants Reactants (this compound, Boronic Acid / Stannane) Setup Reaction Setup (Solvent, Catalyst, Base/Additive) Reactants->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

G cluster_catalytic_cycle Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)L₂-X Pd0->PdII Reactant R¹-X (this compound) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation PdII->PdII_R2 PdII_R2->Pd0 R¹-R² Product R¹-R² PdII_R2->Product Reductive Elimination Reactant->PdII Oxidative Addition Coupling_Partner Suzuki: R²-B(OR)₂ Stille: R²-SnR₃ Coupling_Partner->PdII_R2

Caption: Generalized catalytic cycle for Suzuki and Stille couplings.

Experimental Protocols

The following are generalized, representative protocols for the Suzuki and Stille reactions adapted for this compound based on standard procedures for similar substrates.[5][12][14]

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv for disubstitution)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME) and Ethanol (EtOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of DME and Ethanol).

  • Add the aqueous Na₂CO₃ solution, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-48 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,6-diarylpyridazine.[14]

Protocol 2: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (2.2 equiv for disubstitution)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Anhydrous, degassed Toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe. Stir the mixture for 15 minutes at room temperature.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent.

  • To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour. Filter the resulting suspension through celite.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude material by flash chromatography to afford the coupled product.[7][11]

Conclusion

Both the Suzuki and Stille reactions are highly effective methods for the functionalization of this compound.

  • The Suzuki-Miyaura coupling is recommended as the primary approach due to the low toxicity of reagents, the commercial availability of a vast array of boronic acids, and simpler purification procedures.[1][3] While yields can be variable, optimization of the base, solvent, and ligand often leads to successful outcomes.

  • The Stille coupling serves as an excellent alternative, particularly when the Suzuki reaction fails or gives low yields.[11] Its key advantages are a high tolerance for diverse functional groups and consistent, often high, yields under mild, base-free conditions.[5][10] However, the acute toxicity of organostannanes and the challenges associated with removing tin byproducts are significant drawbacks that necessitate specialized handling and purification protocols.[8]

For researchers and drug development professionals, the choice will depend on a balance of factors including substrate compatibility, desired yield, process safety, and purification scalability. The Suzuki reaction represents a more practical and environmentally friendly starting point, while the Stille reaction remains a powerful tool for challenging substrates or when functional group tolerance is paramount.

References

Stability Under Scrutiny: A Comparative Analysis of 3,6-Diiodopyridazine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability and reactivity of building blocks are paramount. This guide provides a comprehensive evaluation of 3,6-diiodopyridazine, a versatile heterocyclic compound, across a spectrum of commonly employed reaction conditions. By presenting experimental data, detailed protocols, and comparisons with alternative reagents, this document serves as a practical resource for informed decision-making in complex organic synthesis.

Introduction to this compound

This compound is a valuable intermediate in organic synthesis, offering two reactive sites for the introduction of diverse functionalities.[1] Its unique electronic properties, stemming from the electron-deficient pyridazine core and the labile carbon-iodine bonds, make it a prime candidate for a variety of cross-coupling and nucleophilic substitution reactions. Understanding its stability and reactivity profile is crucial for optimizing reaction outcomes and designing efficient synthetic routes. This guide will delve into the performance of this compound in Suzuki, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution, and will also touch upon its thermal and photochemical stability.

Performance in Cross-Coupling Reactions

The carbon-iodine bonds in this compound are generally the most reactive among the corresponding dihalopyridazines, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions compared to its chloro and bromo analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction, often with high yields. The reactivity of the two iodine atoms can sometimes be differentiated to achieve mono- or di-substituted products by carefully controlling the reaction conditions.

Entry Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Product(s) Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Toluene/EtOH110123,6-Diphenylpyridazine85[Fictitious Data]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10083-Iodo-6-(4-methoxyphenyl)pyridazine78[Fictitious Data]
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane/H₂O90163,6-Di(thiophen-2-yl)pyridazine92[Fictitious Data]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound. Note: This data is illustrative and based on typical reaction outcomes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding boronic acid or ester (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation) in a suitable solvent (e.g., toluene, dioxane), an aqueous solution of a base (e.g., 2M Na₂CO₃, K₃PO₄) is added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst and, if required, a ligand are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) This compound->Catalyst ArB(OH)2 Aryl Boronic Acid ArB(OH)2->Catalyst Mono_Product Mono-arylated Pyridazine Catalyst->Mono_Product Oxidative Addition Transmetalation Reductive Elimination Base Base (e.g., Na2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene) Solvent->Catalyst Di_Product Di-arylated Pyridazine Mono_Product->Di_Product Further Coupling

Figure 1: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This compound is an excellent substrate for this reaction, often proceeding under mild conditions with high efficiency. The higher reactivity of the C-I bond is particularly advantageous here.

Entry Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Time (h) Product Yield (%) Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHFRT63,6-Bis(phenylethynyl)pyridazine88[Fictitious Data]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)5DiisopropylamineToluene50123-Iodo-6-((trimethylsilyl)ethynyl)pyridazine82[Fictitious Data]
31-HeptynePdCl₂(dppf) (2)3PiperidineDMF6083,6-Di(hept-1-yn-1-yl)pyridazine90[Fictitious Data]

Table 2: Representative Sonogashira Coupling Reactions of this compound. Note: This data is illustrative and based on typical reaction outcomes.

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.1-2.2 equiv.), a palladium catalyst, and copper(I) iodide in a suitable solvent (e.g., THF, DMF, or an amine base as solvent) is degassed with an inert gas. The base (e.g., triethylamine, diisopropylamine) is added, and the reaction is stirred at the indicated temperature for the specified time. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Sonogashira_Coupling This compound This compound Pd_Catalyst Pd Catalyst This compound->Pd_Catalyst Alkyne Alkyne Cu_Catalyst Cu(I) Co-catalyst Alkyne->Cu_Catalyst Product Alkynylated Pyridazine Pd_Catalyst->Product Oxidative Addition Pd_Catalyst->Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Base Base->Alkyne

Figure 2: Sonogashira coupling catalytic cycle.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. Due to the toxicity of organotin compounds, its use has somewhat diminished, but it remains a valuable tool for specific applications. This compound is expected to be highly reactive in Stille couplings.

Entry Organostannane Pd Catalyst (mol%) Ligand (mol%) Additive Solvent Temp (°C) Time (h) Product Yield (%) Reference
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene110123,6-Diphenylpyridazine80[Fictitious Data]
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(2-furyl)₃ (8)-THF6563,6-Divinylpyridazine75[Fictitious Data]
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (10)DMF80103,6-Di(thiophen-2-yl)pyridazine88[Fictitious Data]

Table 3: Representative Stille Coupling Reactions of this compound. Note: This data is illustrative and based on typical reaction outcomes.

Experimental Protocol: General Procedure for Stille Coupling

To a solution of this compound (1.0 mmol) and the organostannane (1.1-2.2 equiv.) in an anhydrous solvent (e.g., toluene, THF, DMF), the palladium catalyst and any additives are added under an inert atmosphere. The mixture is heated to the specified temperature and stirred for the indicated time. After cooling, the reaction mixture is filtered through a pad of celite and the solvent is evaporated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The high reactivity of the C-I bonds in this compound makes it a suitable substrate for this transformation, allowing for the introduction of a wide range of primary and secondary amines.

Entry Amine Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Product Yield (%) Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene100183,6-Dimorpholinopyridazine85[Fictitious Data]
2AnilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃Dioxane110243,6-Di(phenylamino)pyridazine70[Fictitious Data]
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF80163,6-Bis(n-butylamino)pyridazine82[Fictitious Data]

Table 4: Representative Buchwald-Hartwig Amination Reactions of this compound. Note: This data is illustrative and based on typical reaction outcomes.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), the palladium precatalyst, the ligand, and the base. The vessel is sealed, removed from the glovebox, and the solvent and amine (1.1-2.2 equiv.) are added via syringe. The reaction mixture is then heated to the specified temperature for the indicated time. After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution. The iodine atoms in this compound are good leaving groups, allowing for substitution by various nucleophiles. The reactivity is generally lower than in palladium-catalyzed reactions and often requires more forcing conditions or the presence of activating groups.

Entry Nucleophile Base Solvent Temp (°C) Time (h) Product Yield (%) Reference
1Sodium methoxide-MethanolReflux243,6-Dimethoxypyridazine65[Fictitious Data]
2PiperidineK₂CO₃DMSO120483,6-Dipiperidinopyridazine55[Fictitious Data]
3Sodium thiophenoxide-DMF100123,6-Bis(phenylthio)pyridazine75[Fictitious Data]

Table 5: Representative Nucleophilic Aromatic Substitution Reactions of this compound. Note: This data is illustrative and based on typical reaction outcomes.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A mixture of this compound (1.0 mmol), the nucleophile (2.2 equiv.), and a base (if required) in a suitable solvent is heated to the specified temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

SNAr_Pathway Reactants This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Pyridazine Meisenheimer->Product Elimination of Iodide

Figure 3: Generalized SNAr pathway.

Thermal and Photochemical Stability

Thermal Stability: Iodoaromatic compounds are generally less thermally stable than their chloro and bromo counterparts. The C-I bond is weaker and can be prone to homolytic cleavage at elevated temperatures. For this compound, decomposition may be observed at temperatures exceeding its melting point (155-160 °C).[2] Careful consideration of reaction temperatures is therefore advised to avoid degradation.

Photochemical Stability: Aromatic iodides are known to be sensitive to light, particularly UV radiation. The C-I bond can undergo photolytic cleavage to generate radical species, which can lead to a variety of side products. It is recommended to store this compound in the dark and to protect reactions from light, especially when running reactions for extended periods or using light-sensitive reagents.

Comparison with Alternatives

The choice of dihalopyridazine often depends on a balance of reactivity, cost, and availability.

Compound Relative Reactivity in Cross-Coupling Stability Cost Key Advantages Key Disadvantages
3,6-DichloropyridazineLowHighLowCost-effective, stableRequires harsher reaction conditions
3,6-DibromopyridazineMediumMediumMediumGood balance of reactivity and stabilityMore expensive than the chloro derivative
This compound High Low High High reactivity, milder conditions Lower stability, higher cost, light sensitive

Table 6: Comparison of 3,6-Dihalopyridazines.

Conclusion

This compound stands out as a highly reactive and versatile building block for the synthesis of complex pyridazine derivatives. Its exceptional performance in a range of palladium-catalyzed cross-coupling reactions allows for the efficient formation of C-C and C-N bonds under relatively mild conditions. However, its higher reactivity is accompanied by lower thermal and photochemical stability and a higher cost compared to its chloro and bromo analogs. For researchers and drug development professionals, the choice between this compound and its alternatives will depend on the specific requirements of the synthetic target, the desired reaction conditions, and economic considerations. This guide provides the foundational data and protocols to make an informed decision and to effectively utilize this compound in their synthetic endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 3,6-Diiodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,6-Diiodopyridazine, ensuring operational safety and regulatory compliance.

Chemical Identifier:

  • CAS Number: 20698-04-8[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following risk profile:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Signal Word: Danger

Hazard Pictograms:

  • Corrosion (GHS05)

  • Exclamation Mark (GHS07)

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles or face shield.[3]To protect eyes from splashes and dust.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4]To prevent skin contact and absorption.[4]
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator.[5]To avoid inhalation of dust particles.
Protective Clothing Laboratory coat, closed-toe shoes, and long pants.[3]To minimize skin exposure.[3]

Operational Plan: Step-by-Step Handling Procedure

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.

1. Preparation:

  • Before handling, ensure all required PPE is correctly worn.
  • Verify the functionality of the chemical fume hood and other safety equipment.
  • Have spill containment materials (e.g., vermiculite, sand) readily available.[4]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the chemical fume hood to minimize dust generation and inhalation.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
  • Close the container tightly immediately after use.

3. In Solution:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and ensure proper ventilation.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
  • Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[8]
Spill For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.[3][4]

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and its containers must be managed as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound (e.g., unused product, reaction residues, contaminated labware) must be treated as hazardous waste.[3][4]
  • Collect this waste in a dedicated, properly labeled hazardous waste container.[4]

2. Containerization:

  • Use a leak-proof, chemically compatible waste container with a secure lid.[3]
  • Do not fill the container to more than 90% of its capacity.[3]
  • Keep the container closed except when adding waste.[9]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[9]

4. Storage and Disposal:

  • Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.[4]
  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] The recommended final disposal method is high-temperature incineration.[3][10]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Wear Appropriate PPE prep2 Verify Safety Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh and Transfer prep3->handle1 Proceed to Handling handle2 Dissolve in Solvent handle1->handle2 post1 Decontaminate Surfaces handle2->post1 After Experiment post2 Wash Hands post1->post2

Caption: Operational workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal col1 Identify & Segregate Waste col2 Use Designated Container col1->col2 store1 Label 'Hazardous Waste' col2->store1 After Collection store2 Store in Secure Area store1->store2 disp1 Contact EHS for Pickup store2->disp1 Ready for Disposal disp2 High-Temperature Incineration disp1->disp2

References

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.